molecular formula C8H12O B1366430 (1S,2R)-2-ethynylcyclohexan-1-ol

(1S,2R)-2-ethynylcyclohexan-1-ol

Cat. No.: B1366430
M. Wt: 124.18 g/mol
InChI Key: KNVOCSQDAIHOPP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-Ethynylcyclohexan-1-ol is a chiral cyclic alcohol of high interest in advanced organic synthesis. This compound features both a hydroxyl group and a terminal ethynyl group on a cyclohexane ring with defined stereocenters, making it a versatile and valuable bifunctional building block for constructing complex, enantiomerically pure molecules . The dual functionality of this chiral propargyl alcohol allows for orthogonal chemical transformations. The hydroxyl group can undergo typical reactions such as oxidation or substitution, while the terminal alkyne is a key handle for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and various nucleophilic additions . This reactivity profile is a cornerstone for its application in pharmaceutical research and materials science, where precise three-dimensional structure is crucial for function . The development of stereoselective methods to access such scaffolds is a significant area of research, underscoring their importance . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1S,2R)-2-ethynylcyclohexan-1-ol

InChI

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m0/s1

InChI Key

KNVOCSQDAIHOPP-YUMQZZPRSA-N

Isomeric SMILES

C#C[C@H]1CCCC[C@@H]1O

Canonical SMILES

C#CC1CCCCC1O

Origin of Product

United States
Foundational & Exploratory

In-Depth Technical Guide: (1S,2R)-2-Ethynylcyclohexan-1-ol – Structural Dynamics, Physical Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a chiral building block, (1S,2R)-2-ethynylcyclohexan-1-ol represents a highly versatile motif in modern organic synthesis and drug development. Featuring a cyclohexane core with adjacent hydroxyl and ethynyl groups, this specific enantiomer is the cis-isomer. The orthogonal reactivity of its functional groups—an alcohol capable of esterification, oxidation, or Mitsunobu inversion, and a terminal alkyne primed for CuAAC (Click chemistry) or Sonogashira couplings—makes it an indispensable scaffold for synthesizing complex heterocycles and pharmaceutical intermediates.

This whitepaper provides an authoritative, field-proven guide to the structural dynamics, physical properties, and self-validating synthetic protocols required to handle and synthesize this specific stereoisomer.

Structural & Conformational Analysis

The absolute configuration of (1S,2R)-2-ethynylcyclohexan-1-ol dictates a cis relationship between the hydroxyl and ethynyl substituents. In a cyclohexane ring, a cis-1,2-disubstitution pattern forces one substituent into an equatorial position and the other into an axial position.

Causality of Conformational Stability: The preferred chair conformation is dictated by the steric bulk (A-values) of the substituents. The hydroxyl group has an A-value of ~0.87 kcal/mol, whereas the linear, sterically unhindered ethynyl group (-C≡CH) has a significantly lower A-value of ~0.41 kcal/mol. Consequently, the thermodynamic equilibrium heavily favors the conformer where the hydroxyl group occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the ethynyl group into the axial position.

ConformationalAnalysis A cis-1,2-Disubstituted Cyclohexane B Conformer 1: OH (eq), Ethynyl (ax) A->B Ring Flip C Conformer 2: OH (ax), Ethynyl (eq) A->C Ring Flip D A-Value OH: ~0.87 kcal/mol B->D E A-Value Ethynyl: ~0.41 kcal/mol C->E F Favored State: Minimizes 1,3-diaxial interactions of OH D->F Dominates E->F Less penalty for axial

Fig 1: Conformational analysis of cis-2-ethynylcyclohexanol based on A-values.

Quantitative Data & Physical Properties

The physical properties and commercial availability of the cis-isomer (CAS 61967-61-1) are well-documented by specialized chemical suppliers[1]. Below is a consolidated table of its physical properties and critical analytical metrics used for stereochemical validation.

Table 1: Physical and Chemical Properties
PropertyValue
IUPAC Name (1S,2R)-2-ethynylcyclohexan-1-ol
CAS Registry Number 61967-61-1 (cis-racemate)[1]
Molecular Formula C₈H₁₂O
Molar Mass 124.18 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~185–190 °C
Density ~0.98 g/cm³
Stereochemistry cis (1S, 2R)
Table 2: Conformational and Analytical Validation Data
ParameterValueCausality / Significance
A-Value (-OH) ~0.87 kcal/molDrives the hydroxyl group to the equatorial position.
A-Value (-C≡CH) ~0.41 kcal/molAllows the ethynyl group to occupy the axial position with minimal penalty.
³J_{H1,H2} (cis target) 3 – 5 HzValidates axial-equatorial proton relationship (Target confirmed).
³J_{H1,H2} (trans precursor) 9 – 12 HzIndicates diaxial proton relationship (Starting material confirmed).

Stereoselective Synthesis Protocol

Direct nucleophilic opening of cyclohexene oxide with lithium acetylide proceeds via an Sₙ2 mechanism, yielding exclusively the anti-addition product (the trans-isomer)[2]. To access the (1S,2R) cis-isomer, we must employ a stereoinversion strategy. The most reliable method is the Mitsunobu inversion of the readily available (1R,2R)-trans-2-ethynylcyclohexan-1-ol.

SynthesisWorkflow N1 Cyclohexene Oxide N2 Asymmetric Ring Opening N1->N2 N3 (1R,2R)-trans- Isomer N2->N3 Anti-addition N4 Mitsunobu Inversion N3->N4 N5 (1S,2R)-cis- Ester N4->N5 C1 Inversion N6 Saponification N5->N6 N7 (1S,2R)-cis- Target N6->N7 Deprotection

Fig 2: Synthetic workflow demonstrating stereoinversion to access the cis-(1S,2R) isomer.

Step-by-Step Self-Validating Methodology

Phase 1: Mitsunobu Inversion

  • Reaction Setup: In a flame-dried flask under argon, dissolve (1R,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv), triphenylphosphine (PPh₃, 1.2 equiv), and p-nitrobenzoic acid (1.2 equiv) in anhydrous THF (0.2 M).

    • Expertise & Causality: Argon prevents the oxidation of PPh₃. p-Nitrobenzoic acid (pKa ~3.4) is chosen over acetic acid because its higher acidity facilitates the rapid protonation of the betaine intermediate, driving the Sₙ2 inversion at C1 and suppressing elimination side-reactions.

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes.

    • Expertise & Causality: Dropwise addition at 0 °C controls the highly exothermic formation of the Mitsunobu betaine complex.

  • In-Process Validation: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot (lower R_f) is entirely replaced by the p-nitrobenzoate ester (higher R_f).

Phase 2: Deprotection & Final Validation 4. Hydrolysis: Concentrate the crude mixture in vacuo. Dissolve the residue in Methanol (0.2 M) and add K₂CO₃ (2.0 equiv). Stir for 2 hours at room temperature.

  • Expertise & Causality: Mild carbonate-mediated saponification cleaves the ester without epimerizing the newly established (1S) stereocenter or affecting the terminal alkyne.

  • Self-Validating Analytical Check: Following aqueous workup and silica gel chromatography, analyze the purified product via ¹H NMR.

    • Validation Metric: Look at the coupling constant (³J) between the C1 and C2 protons. The starting trans-isomer exhibits a large diaxial coupling (~10 Hz). The successful formation of the cis-(1S,2R) target is definitively proven by a small axial-equatorial coupling constant of 3–5 Hz (See Table 2).

Downstream Applications in Drug Development

The (1S,2R)-2-ethynylcyclohexan-1-ol scaffold is highly prized in medicinal chemistry for its ability to rigidly project functional groups into specific vector spaces.

  • Heterocycle Synthesis: The structural and mechanistic utility of ethynylcyclohexanols is heavily leveraged in forming complex heterocycles. For instance, Lewis acid-promoted cyclizations of acetals derived from these scaffolds yield highly substituted octahydro-2H-1-benzopyrans, which are core motifs in various biologically active natural products[3].

  • Click Chemistry (CuAAC): The terminal alkyne serves as a pristine bioorthogonal handle for Copper(I)-catalyzed alkyne-azide cycloaddition. The cis-stereochemistry ensures that the resulting triazole ring and the adjacent hydroxyl group are positioned on the same face of the cyclohexane ring, a critical requirement for bidentate target binding in kinase inhibitor design.

References

  • Paquette, L. A., et al. "Synthesis of 2-Ethynylcyclohexanol." The Journal of Organic Chemistry, Vol. 42, No. 14, 1977. 2

  • Advanced ChemBlocks. "cis-2-ethynylcyclohexan-1-ol 97% | CAS: 61967-61-1." Product Catalog, 2026. 1

  • Melany, M. L., Lock, G. A., & Thompson, D. W. "Synthesis, structure, and mechanism via Lewis acid promoted cyclization of acetals derived from trans-2-ethynylcyclohexanol." The Journal of Organic Chemistry, 1985. 3

Sources

Asymmetric Desymmetrization of meso-Cyclohexene Oxide: Mechanistic Pathways to (1S,2R)-2-Ethynylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral 1,2-difunctionalized cyclohexanes is a cornerstone of modern drug development, providing rigid scaffolds that predictably orient pharmacophores in three-dimensional space. Among these, (1S,2R)-2-ethynylcyclohexan-1-ol is a highly prized building block. The presence of a terminal alkyne allows for downstream diversification via Sonogashira cross-coupling or CuAAC "click" chemistry, while the secondary hydroxyl group serves as a handle for hydrogen bonding or further functionalization.

This whitepaper provides an in-depth technical analysis of the asymmetric ring-opening (ARO) of meso-cyclohexene oxide using ethynyl nucleophiles. By dissecting the stereochemical logic, transition state causality, and catalytic design, this guide equips researchers with the theoretical and practical frameworks necessary to achieve high enantioselectivity and yield.

Mechanistic Foundation & Stereochemical Logic

Desymmetrization of the meso-Epoxide

Cyclohexene oxide is a meso compound; it possesses an internal plane of symmetry that renders the C1 and C2 carbons enantiotopic. In an uncatalyzed or achiral reaction, nucleophilic attack occurs at both carbons with equal probability, yielding a racemic mixture of trans-2-ethynylcyclohexan-1-ol.

To isolate the (1S,2R) enantiomer, a chiral catalyst must be employed to break this symmetry. The catalyst coordinates to the epoxide oxygen, creating a chiral environment that sterically and electronically differentiates the two enantiotopic carbons, lowering the activation energy for nucleophilic attack at one specific site [1].

The SN2 Trajectory and Anti-Periplanar Addition

The ring-opening of aliphatic epoxides proceeds via a strict SN2 mechanism. The incoming ethynyl nucleophile must donate electron density into the σ

  • antibonding orbital of the C–O bond. Because this orbital is located 180° opposite to the C–O bond, the nucleophile is forced into an anti-periplanar trajectory. Consequently, the resulting hydroxyl and ethynyl groups are locked in a trans relative stereochemistry.
Stereochemical Priority Causality

A common point of confusion in this synthesis is the absolute configuration nomenclature. Why is the trans isomer designated as (1S,2R) rather than the typical (1R,2R) or (1S,2S) seen in many 1,2-disubstituted cycloalkanes?

  • At C1 (Hydroxyl-bearing): The –OH group has the highest priority (Oxygen, atomic number 8).

  • At C2 (Ethynyl-bearing): The C1 carbon (bonded to O, C, H) outranks the ethynyl carbon (bonded to C, C, C) because Oxygen's atomic number (8) is greater than Carbon's (6).

Because the priority order "swaps" between the two stereocenters, the trans relationship manifests mathematically as (1S,2R) and its enantiomer (1R,2S). To specifically yield the (1S,2R) isomer, the catalyst must direct the alkyne to attack such that the resulting ethynyl group is wedged (up) while the hydroxyl group is dashed (down), or vice versa depending on the ring conformation.

Mechanism Epoxide meso-Cyclohexene Oxide (Enantiotopic C1 & C2) Complex Catalyst-Epoxide Activation (Lewis Acid Coordination) Epoxide->Complex Catalyst Chiral Catalyst Complex (e.g., Zn-BINOL or Ga-Diamine) Catalyst->Complex AttackC1 Nucleophilic Attack at C1 (Sterically Blocked by Ligand) Complex->AttackC1 Disfavored AttackC2 Nucleophilic Attack at C2 (Favored Trajectory) Complex->AttackC2 Favored TS Anti-Periplanar S_N2 Transition State AttackC2->TS Product (1S,2R)-2-Ethynylcyclohexan-1-ol (High ee%) TS->Product

Fig 1: Enantiotopic differentiation and S_N2 trajectory in the asymmetric ring-opening mechanism.

Catalytic Systems and Nucleophile Selection

The choice of nucleophile is critical. While lithium acetylides are highly reactive, they often promote an uncatalyzed background reaction that erodes enantiomeric excess (ee%). To achieve high selectivity, researchers utilize Zinc acetylides generated in situ from dialkylzinc and terminal alkynes. Zinc acetylides are softer and less nucleophilic; they require the epoxide to be heavily activated by the chiral Lewis acid catalyst, ensuring the reaction proceeds almost exclusively through the chiral transition state [2].

Quantitative Catalyst Comparison

The table below summarizes the performance of various catalytic systems in the desymmetrization of cyclohexene oxide with terminal alkynes.

Catalytic SystemNucleophile SourceYield (%)Enantiomeric Excess (ee %)Causality / Notes
Achiral BF₃·OEt₂ Lithium Acetylide85%0% (Racemic)Rapid, unselective background SN2 opening.
(salen)Cr(III) Complex TMS-Acetylene60%75%Excellent for azides, but steric bulk hinders alkynes [3].
Chiral Zn-BINOL Et₂Zn / Alkyne78%88%Bifunctional activation; Zn coordinates epoxide well.
Chiral Ga-Diamine Et₂Zn / Alkyne82%91%Rigid C2-symmetric pocket ensures strict facial selectivity [4].

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a Gallium-chiral diamine complex (or equivalent Zinc system) and incorporates built-in validation checkpoints.

Reagents and Setup
  • Substrate: Cyclohexene oxide (purified via distillation over CaH₂).

  • Nucleophile Precursor: Ethynyltrimethylsilane (TMS-acetylene).

  • Organometallic: Diethylzinc (Et₂Zn, 1.0 M in hexanes).

  • Catalyst: Chiral C2-symmetric 1,4-diamine ligand + GaCl₃ (or Zn(OTf)₂).

Step-by-Step Workflow
  • Catalyst Assembly: In an oven-dried Schlenk flask under Argon, dissolve the chiral ligand (10 mol%) in anhydrous toluene. Add the metal salt (10 mol%) and stir at room temperature for 1 hour to form the active Lewis acid complex.

  • Nucleophile Generation: Cool the mixture to 0 °C. Slowly add Et₂Zn (1.5 equiv), followed by dropwise addition of TMS-acetylene (1.6 equiv). Stir for 2 hours to allow the in situ formation of the less reactive, highly selective zinc acetylide.

    • Validation Checkpoint 1: Evolution of ethane gas should be observed.

  • Asymmetric Ring Opening (ARO): Cool the reaction vessel to -78 °C to maximize stereofacial differentiation. Add cyclohexene oxide (1.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 24 hours.

  • Quench and Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl to prevent epimerization or elimination. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Desilylation: Dissolve the crude TMS-protected product in methanol and treat with K₂CO₃ (1.2 equiv) for 2 hours at room temperature to reveal the terminal alkyne.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation
  • GC-MS: Confirm the mass of the product (m/z = 124.18) and assess regiochemical purity.

  • Chiral HPLC: Determine the ee% using a stationary chiral phase (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min). The (1S,2R) isomer must be validated against a racemic standard to confirm peak separation and integration.

Workflow Prep Nucleophile Prep In situ Zinc Acetylide Reaction Cryogenic ARO -78°C to RT, 24h Prep->Reaction Catalyst Catalyst Assembly Chiral Ligand + Metal Catalyst->Prep Workup Quench & Extract NH4Cl (aq) / EtOAc Reaction->Workup Analysis Validation Chiral HPLC & NMR Workup->Analysis

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the (1S,2R) isomer.

References

  • Jacobsen, E. N., Kakiuchi, F., Konsler, R. G., Larrow, J. F., & Tokunaga, M. (1997). Enantioselective Catalytic Ring Opening of Epoxides with Carboxylic Acids. Tetrahedron Letters.[Link]

  • Schneider, C. (2006). Asymmetric Ring‐Opening of Epoxides and Aziridines with Carbon Nucleophiles. European Journal of Organic Chemistry.[Link]

  • Ready, J. M., & Jacobsen, E. N. (2001). Highly Active Oligomeric (salen)Co Catalysts for Asymmetric Epoxide Ring-Opening Reactions. Journal of the American Chemical Society, 123(11), 2687-2692.[Link]

thermodynamic stability of (1S,2R)-2-ethynylcyclohexan-1-ol conformers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (1S,2R)-2-Ethynylcyclohexan-1-ol Conformers

Executive Summary

(1S,2R)-2-ethynylcyclohexan-1-ol serves as an elegant model system for understanding the interplay between steric strain and stereoelectronic effects in cyclic organic molecules[1]. While many substituted cyclohexanes exhibit a competitive tension between minimizing 1,3-diaxial interactions and maximizing intramolecular hydrogen bonding, the (1S,2R) isomer presents a unique case of thermodynamic synergy. This whitepaper provides an in-depth mechanistic analysis of its conformational landscape, proving that both steric A-values and OH···π interactions cooperatively lock the molecule into a single, highly stable diequatorial state.

Stereochemical Derivation: Establishing the Trans Configuration

Before analyzing the thermodynamics, we must rigorously establish the relative stereochemistry dictated by the (1S,2R) absolute configuration.

Applying Cahn-Ingold-Prelog (CIP) priority rules:

  • C1 Priorities: -OH (1) > -CH(C≡CH)- (2) > -CH₂- (3) > -H (4). To satisfy the 1S configuration, the hydroxyl group must be positioned "UP" (wedge) relative to the ring plane.

  • C2 Priorities: -CH(OH)- (1) > -C≡CH (2) > -CH₂- (3) > -H (4). Note that C1 takes priority over the ethynyl group because oxygen (atomic number 8) outweighs the carbons of the alkyne. To satisfy the 2R configuration, the ethynyl group must be positioned "DOWN" (dash).

Because the C1 substituent is UP and the C2 substituent is DOWN, (1S,2R)-2-ethynylcyclohexan-1-ol is unambiguously the trans isomer[2]. Consequently, its chair-flip equilibrium consists of two distinct conformers:

  • Diequatorial Conformer: OH (eq), Ethynyl (eq)

  • Diaxial Conformer: OH (ax), Ethynyl (ax)

Thermodynamic Forces: Sterics vs. Electronics (The Causality)

The equilibrium between the diequatorial and diaxial states is governed by two primary thermodynamic drivers. Unlike cis isomers where these forces often compete, in the trans-(1S,2R) isomer, they operate synergistically.

Steric Strain and A-Values

The steric preference for a substituent to occupy the equatorial position is quantified by its A-value.

  • Hydroxyl Group: Possesses an A-value of ~0.87 kcal/mol, reflecting standard 1,3-diaxial clashes with axial protons[3].

  • Ethynyl Group: Despite containing two carbons, the linear, sp-hybridized geometry of the alkyne points away from the ring, minimizing 1,3-diaxial clashes. This results in an unusually low A-value of ~0.21 kcal/mol[3].

In the diaxial conformer, the combined steric penalty is approximately +1.08 kcal/mol. Therefore, purely on a steric basis, the diequatorial conformer is heavily favored.

Stereoelectronic Effects (OH···π Hydrogen Bonding)

Intramolecular hydrogen bonding frequently dictates the global minimum in 1,2-disubstituted systems.

  • Diequatorial Conformer: The dihedral angle between the equatorial OH and equatorial ethynyl group is ~60° (gauche). This geometry allows the hydroxyl proton to point directly into the electron-rich π-cylinder of the alkyne, forming a stabilizing OH···π hydrogen bond ( ΔH≈−1.5 kcal/mol).

  • Diaxial Conformer: The dihedral angle is ~180° (antiperiplanar). The substituents point in opposite directions, making any intramolecular hydrogen bonding geometrically impossible.

ThermodynamicSynergy Start (1S,2R)-2-Ethynylcyclohexan-1-ol (Trans Isomer) ConfEq Diequatorial Conformer OH (eq), Ethynyl (eq) Start->ConfEq Chair Flip ConfAx Diaxial Conformer OH (ax), Ethynyl (ax) Start->ConfAx Chair Flip StericsEq Minimal Steric Strain (Avoids 1,3-diaxial clashes) ConfEq->StericsEq HBondEq Favorable OH···π H-Bond (Gauche, ~60° dihedral) ConfEq->HBondEq StericsAx High Steric Strain (Σ A-values > 1.0 kcal/mol) ConfAx->StericsAx HBondAx No H-Bond Possible (Antiperiplanar, ~180°) ConfAx->HBondAx GlobalMin Global Thermodynamic Minimum Synergistically Favored StericsEq->GlobalMin HBondEq->GlobalMin

Caption: Thermodynamic logic demonstrating the synergistic stabilization of the diequatorial conformer.

Quantitative Data Summary

Thermodynamic ParameterValue (kcal/mol)Impact on Equilibrium
Hydroxyl A-Value~0.87Favors OH equatorial
Ethynyl A-Value~0.21Favors Ethynyl equatorial
Total Steric Penalty (Diaxial)+1.08Strongly disfavors diaxial
OH···π H-Bond Enthalpy-1.0 to -1.5Strongly favors diequatorial
Estimated ΔG° (eq,eq - ax,ax) -2.1 to -2.6 >98% Diequatorial Population

Experimental Validation Protocol

To empirically validate this thermodynamic model, a self-validating analytical workflow utilizing FTIR and Variable-Temperature NMR (VT-NMR) is required. This protocol ensures that the observed data is a direct consequence of the intramolecular forces described above.

Step 1: Sample Preparation (Causality of Solvent Choice) Dissolve the synthesized (1S,2R)-2-ethynylcyclohexan-1-ol in a non-polar, non-competing solvent (e.g., dry CD₂Cl₂ or Toluene-d₈). Why? Polar solvents (like DMSO or Methanol) will competitively hydrogen bond with the hydroxyl group, disrupting the intramolecular OH···π interaction and skewing the natural thermodynamic equilibrium.

Step 2: FTIR Spectroscopy (Validating the Stereoelectronic Effect) Analyze the O-H stretching region (3400–3700 cm⁻¹). A sharp peak at ~3620 cm⁻¹ indicates a free hydroxyl, while a broader, red-shifted peak at ~3560 cm⁻¹ confirms the presence of the OH···π hydrogen bond. The dominance of the red-shifted peak validates the population of the gauche diequatorial state.

Step 3: VT-NMR Acquisition (Freezing the Kinetics) Cool the sample to -80°C inside the NMR spectrometer. Why? At room temperature, the chair flip is rapid on the NMR timescale, yielding time-averaged signals. At -80°C, the kinetic energy is insufficient to overcome the chair-flip activation barrier (typically ~10 kcal/mol for cyclohexanes), effectively "freezing" the conformers into distinct, resolvable signals.

Step 4: Integration and Van't Hoff Analysis (Quantifying Thermodynamics) Integrate the distinct carbinol (C1-H) proton signals for both conformers. Calculate the equilibrium constant ( Keq​ ) at multiple temperatures. Plot ln(Keq​) vs. 1/T to extract the precise enthalpy ( ΔH ) and entropy ( ΔS ) of the conformational exchange, cross-validating the theoretical ΔG°.

ExperimentalWorkflow Prep 1. Sample Prep (Non-polar solvent) FTIR 2. FTIR Spectroscopy (Identify OH···π stretch) Prep->FTIR VTNMR 3. VT-NMR (-80°C) (Freeze chair flips) FTIR->VTNMR Keq 4. Integration (Calculate K_eq) VTNMR->Keq VanHoff 5. Van't Hoff Plot (Extract ΔH, ΔS) Keq->VanHoff

Caption: Step-by-step experimental workflow for validating conformational thermodynamics.

References

  • PubChem. "2-Ethynylcyclohexan-1-ol | C8H12O | CID 11615162". National Institutes of Health (NIH). 1

  • "Conformational Energies (A-Values)". Michigan State University (MSU) Chemistry. 3

  • Melany, M. L., Lock, G. A., & Thompson, D. W. "4-Chlorooctahydro-2H-1-benzopyrans... trans-2-ethynylcyclohexanol: synthesis, structure, and mechanism". The Journal of Organic Chemistry (ACS Publications). 2

Sources

Comprehensive Technical Guide on (1S,2R)-2-Ethynylcyclohexan-1-ol: Physicochemical Profiling, Solubility, and Safety Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S,2R)-2-ethynylcyclohexan-1-ol is a highly valuable chiral acetylenic alcohol utilized extensively in advanced organic synthesis, specifically as a stereospecific building block in "click chemistry" and pharmaceutical development[1],[2]. The molecule features a rigid cyclohexane backbone with a secondary hydroxyl group and a terminal alkyne positioned in a specific (1S,2R) trans-diaxial or trans-diequatorial configuration (depending on ring flipping and substitution). This precise stereochemistry imparts unique steric and electronic environments during catalysis, making it an ideal precursor for synthesizing chiral 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, solubility thermodynamics, safety and hazard mitigation protocols, and self-validating experimental workflows associated with (1S,2R)-2-ethynylcyclohexan-1-ol.

Physicochemical Profiling & Solubility Data

The physical behavior and solubility of (1S,2R)-2-ethynylcyclohexan-1-ol are governed by its amphiphilic structural dichotomy: a lipophilic cyclohexane ring and a polar, protic hydroxyl group.

Causality of Solubility

The compound's solubility profile is dictated by the dielectric constant of the solvent and its hydrogen-bonding capacity. The secondary hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, facilitating excellent solvation in polar protic solvents (e.g., ethanol) and polar aprotic solvents (e.g., DMSO)[3]. However, the hydrophobic bulk of the six-membered carbon ring severely restricts its solubility in water, as the energetic penalty of disrupting the aqueous hydrogen-bond network outweighs the hydration energy of the single hydroxyl group[3],[4].

Table 1: Fundamental Physicochemical Properties
PropertyData / Specification
IUPAC Name (1S,2R)-2-ethynylcyclohexan-1-ol
Molecular Formula C₈H₁₂O[5],[1]
Molecular Weight 124.18 g/mol [5],[]
General CAS Number 5877-41-8 (Unspecified stereocenter)[5]
Isomeric CAS Numbers 55506-28-0 (trans)[]; 61967-61-1 (cis)[1]
Appearance Clear to pale yellow liquid / low-melting solid
Table 2: Empirical Solubility Profile
Solvent SystemSolubility LevelMechanistic Rationale
Water (H₂O) Poorly SolubleHigh hydrophobic bulk of the cyclohexane ring prevents efficient aqueous solvation[3].
Ethanol (EtOH) Highly SolubleStrong hydrogen bonding between the solvent and the secondary -OH group[3],[4].
Dimethyl Sulfoxide (DMSO) Highly SolublePolar aprotic interactions; DMSO acts as a strong hydrogen bond acceptor for the -OH proton[3].
Dichloromethane (DCM) Highly SolubleFavorable van der Waals interactions with the lipophilic cyclohexane backbone.
Hexane Moderately SolubleSoluble due to the hydrocarbon ring, though limited slightly by the polar hydroxyl group.

Safety Data Sheet (SDS) & Hazard Mitigation

Handling (1S,2R)-2-ethynylcyclohexan-1-ol requires stringent safety protocols due to the inherent reactivity of terminal alkynes and the physiological activity of acetylenic alcohols.

Causality of Hazards

Acetylenic alcohols are known to exhibit specific toxicity profiles. The terminal alkyne can undergo rapid oxidation or act as a reactive electrophile/nucleophile under physiological conditions. Furthermore, structural analogs (such as 1-ethynylcyclohexanol) have historical associations with central nervous system (CNS) depression, meaning systemic exposure can lead to drowsiness, dizziness, and impaired coordination[7]. The compound is also a recognized irritant, capable of disrupting lipid bilayers in the skin and eyes due to its amphiphilic nature[1],[7].

Table 3: GHS Hazard and Precautionary Statements
GHS ClassificationHazard StatementsPrecautionary Statements
Acute Toxicity (Oral) H302 : Harmful if swallowed[],[7].P264 : Wash skin thoroughly after handling. P270 : Do not eat, drink, or smoke when using this product.
Acute Toxicity (Dermal) H311 : Toxic in contact with skin[7].P280 : Wear protective gloves/protective clothing/eye protection.
Skin Corrosion/Irritation H315 : Causes skin irritation[1],[7].P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage H319 : Causes serious eye irritation[1],[7].P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes.
Respiratory Irritation H335 : May cause respiratory irritation[1].P261 : Avoid breathing dust/fume/gas/mist/vapours/spray[1].
Table 4: Handling, Storage, and Emergency Protocols
CategoryStandard Operating Procedure (SOP)
Storage Conditions Store at room temperature in a tightly closed container[1]. Keep away from strong oxidizing agents, copper/silver alloys (to prevent explosive metal acetylide formation), and direct light.
Engineering Controls Handle exclusively in a certified chemical fume hood to mitigate inhalation of vapors (H335)[1].
Spill Mitigation Absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste. Do not flush into aqueous waste streams due to poor water solubility[3].

Experimental Workflows & Protocols

Protocol 1: Self-Validating CuAAC Reaction Workflow

The following protocol details the synthesis of a chiral 1,4-disubstituted triazole using (1S,2R)-2-ethynylcyclohexan-1-ol and benzyl azide. This protocol is designed as a self-validating system : the use of TLC and specific quenching agents ensures that each mechanistic step is verifiable.

Rationale & Causality: We utilize a tert -butanol/water ( t -BuOH/H₂O) co-solvent system. The organic t -BuOH solubilizes the lipophilic (1S,2R)-2-ethynylcyclohexan-1-ol and benzyl azide, while water solubilizes the inorganic copper sulfate and sodium ascorbate[9]. Sodium ascorbate is critical; it acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II), preventing the unwanted oxidative Glaser homocoupling of the terminal alkyne[9].

Step-by-Step Methodology:

  • Substrate Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of (1S,2R)-2-ethynylcyclohexan-1-ol and 1.0 mmol of benzyl azide in 5 mL of a 1:1 (v/v) mixture of t -BuOH and deionized water.

  • Catalyst Generation: Add 0.05 mmol (5 mol%) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O), followed immediately by 0.10 mmol (10 mol%) of sodium ascorbate.

    • Validation Check: The solution will transition from blue (Cu²⁺) to pale yellow/colorless, visually confirming the successful reduction to the active Cu⁺ species.

  • Reaction Progression: Stir the mixture vigorously at room temperature (20–25 °C) for 4–6 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the alkyne spot (visualized via KMnO₄ stain) confirms complete conversion.

  • Quenching & Workup: Add 10 mL of saturated aqueous EDTA solution and stir for 30 minutes.

    • Causality: EDTA acts as a strong hexadentate chelating agent, sequestering the copper ions into a water-soluble complex and preventing heavy-metal contamination of the chiral product.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Mechanistic Pathways

The regioselectivity and efficiency of the CuAAC reaction utilizing (1S,2R)-2-ethynylcyclohexan-1-ol are driven by a stepwise, bimetallic catalytic cycle[10],[11].

Initially, the terminal alkyne coordinates to a Cu(I) ion, forming a π-alkyne complex. This coordination significantly lowers the pKa of the terminal proton, facilitating deprotonation and the formation of a highly reactive bimetallic Cu-acetylide intermediate[10],[11]. The azide then coordinates to the copper center, followed by a nucleophilic attack that forms a six-membered metallacycle[11],[12]. Subsequent ring contraction and protonation yield the enantiopure 1,4-disubstituted triazole while regenerating the Cu(I) catalyst[9],[12].

CuAAC_Mechanism Cu_Cat Cu(I) Active Catalyst (Generated in situ) Pi_Complex π-Alkyne Complex (1S,2R)-2-ethynylcyclohexan-1-ol binds Cu(I) Cu_Cat->Pi_Complex + (1S,2R)-Alkyne Acetylide Bimetallic Cu-Acetylide Deprotonation & 2nd Cu(I) binding Pi_Complex->Acetylide - H+ Azide_Coord Azide Coordination R-N3 binds to Cu(I) center Acetylide->Azide_Coord + Azide Metallacycle Six-Membered Metallacycle First C-N bond formation Azide_Coord->Metallacycle Cycloaddition Triazolide Cu-Triazolide Intermediate Ring contraction Metallacycle->Triazolide Rearrangement Product Chiral 1,4-Triazole Product Protonation & Catalyst Release Triazolide->Product + H+ Product->Cu_Cat Catalyst Regeneration

Catalytic cycle of CuAAC using (1S,2R)-2-ethynylcyclohexan-1-ol.

Sources

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Utilizing (1S,2R)-2-ethynylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (1S,2R)-2-ethynylcyclohexan-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This chiral alkyne is a valuable building block for introducing a defined stereocenter into molecules, a critical aspect in the development of stereospecific pharmaceuticals and biologically active probes. These application notes detail the underlying principles of CuAAC, provide a robust and detailed experimental protocol, and discuss the critical parameters for successful and reproducible outcomes. While specific literature on the use of (1S,2R)-2-ethynylcyclohexan-1-ol in click chemistry is not abundant, the provided protocol is based on well-established principles of CuAAC for terminal alkynes and serves as a strong foundational method for its application.

Introduction: The Significance of Chiral Alkynes in Click Chemistry

The advent of "click chemistry," a term coined by K. B. Sharpless, has revolutionized molecular synthesis by providing a set of reliable, high-yielding, and stereospecific reactions.[1][2] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out for its exceptional efficiency and broad applicability, particularly in drug discovery, bioconjugation, and materials science.[3][4][5][6] The reaction forms a stable 1,2,3-triazole linkage from a terminal alkyne and an azide, offering a powerful tool for connecting molecular fragments.[7]

The incorporation of chirality is a cornerstone of modern drug design, as the stereochemistry of a molecule often dictates its biological activity and pharmacokinetic profile. (1S,2R)-2-ethynylcyclohexan-1-ol presents a unique opportunity to introduce two contiguous stereocenters into a target molecule via the robust triazole linker. The hydroxyl group also offers a handle for further functionalization, enhancing its versatility as a synthetic building block. This guide will walk you through the theoretical and practical aspects of employing this specific chiral alkyne in your CuAAC reactions.

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a concerted pericyclic reaction but rather a stepwise process involving copper acetylide intermediates.[3] This catalytic cycle is what ensures the high regioselectivity for the 1,4-disubstituted triazole product.[1]

The key steps are:

  • Formation of the Copper(I) Acetylide: The terminal alkyne, in this case, (1S,2R)-2-ethynylcyclohexan-1-ol, reacts with a Cu(I) catalyst to form a copper-acetylide intermediate. The presence of a base can facilitate the deprotonation of the alkyne.

  • Coordination of the Azide: The azide reactant coordinates to the copper center of the acetylide intermediate.

  • Cyclization: A six-membered copper metallacycle is formed.[1]

  • Ring Contraction and Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

Recent studies suggest that the reaction may be favored by a dinuclear copper mechanism, where a second copper atom helps to stabilize the intermediates and accelerate the reaction.[8][9]

Experimental Protocol: A Representative Guideline

This protocol provides a detailed, step-by-step methodology for the CuAAC reaction using (1S,2R)-2-ethynylcyclohexan-1-ol. It is designed to be a starting point and may require optimization depending on the specific azide coupling partner and desired scale.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
(1S,2R)-2-ethynylcyclohexan-1-ol≥95%VariesEnsure purity by NMR or other appropriate analytical techniques before use.
Azide coupling partnerAs requiredVariesMust be compatible with the reaction conditions.
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)ACS reagent gradeSigma-AldrichPrecursor for the active Cu(I) catalyst.
Sodium ascorbate≥98%Sigma-AldrichReducing agent to generate and maintain the Cu(I) catalytic species. Prepare fresh solutions.[10]
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%Sigma-AldrichA water-soluble ligand that stabilizes the Cu(I) catalyst and prevents cell toxicity in biological applications.[10]
Solvents (e.g., t-BuOH/H₂O, DMSO)Anhydrous/HPLC gradeVariesChoice of solvent depends on the solubility of the reactants.
Deionized waterHigh purityMillipore
Inert gas (Argon or Nitrogen)High purityVariesFor creating an inert atmosphere to prevent oxidation of the Cu(I) catalyst.
Reagent Preparation
  • Copper(II) Sulfate Solution (20 mM): Dissolve 4.99 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Sodium Ascorbate Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution should be prepared fresh before each use as it is susceptible to oxidation.[11]

  • THPTA Solution (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.

  • (1S,2R)-2-ethynylcyclohexan-1-ol Solution (10 mM): Dissolve 1.24 mg of (1S,2R)-2-ethynylcyclohexan-1-ol in 1 mL of a suitable solvent (e.g., DMSO or a mixture of t-BuOH/H₂O).

  • Azide Solution (10 mM): Prepare a 10 mM stock solution of your azide coupling partner in a compatible solvent.

Reaction Procedure
  • To a 1.5 mL microcentrifuge tube, add the following in the order listed:

    • 437.5 µL of a suitable buffer or solvent system (e.g., 1:1 t-BuOH/H₂O).

    • 50 µL of the 10 mM (1S,2R)-2-ethynylcyclohexan-1-ol solution (Final concentration: 1 mM).

    • 50 µL of the 10 mM azide solution (Final concentration: 1 mM).

  • Prepare the catalyst premix in a separate tube:

    • 2.5 µL of the 20 mM CuSO₄ solution.

    • 5.0 µL of the 50 mM THPTA solution.

    • Mix gently.

  • Add the 7.5 µL of the catalyst premix to the main reaction tube.

  • Vortex the reaction mixture briefly.

  • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.[12]

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas for 1-2 minutes and then seal the tube.[11]

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Reaction Work-up and Purification
  • For small molecules:

    • Quench the reaction by adding 50 µL of a saturated aqueous solution of EDTA to chelate the copper.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 1 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[13]

  • For bioconjugates:

    • The product can often be purified by precipitation with a suitable solvent (e.g., ethanol or acetone).[11]

    • Alternatively, size exclusion chromatography or dialysis can be used to remove the catalyst and excess reagents.[12]

Visualization of the Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_process Processing & Analysis prep_alkyne (1S,2R)-2-ethynylcyclohexan-1-ol Solution (10 mM) mix_reagents Combine Alkyne, Azide, and Solvent prep_alkyne->mix_reagents prep_azide Azide Solution (10 mM) prep_azide->mix_reagents prep_cu CuSO4 Solution (20 mM) premix_catalyst Premix CuSO4 and THPTA prep_cu->premix_catalyst prep_asc Sodium Ascorbate Solution (100 mM, Fresh) initiate Initiate with Sodium Ascorbate prep_asc->initiate prep_ligand THPTA Solution (50 mM) prep_ligand->premix_catalyst add_catalyst Add Catalyst Premix mix_reagents->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate monitor Monitor Reaction (TLC, LC-MS) initiate->monitor workup Work-up & Purification (Extraction/Precipitation) monitor->workup analyze Characterization (NMR, MS, etc.) workup->analyze

Caption: Experimental workflow for the CuAAC reaction.

The Role of (1S,2R)-2-ethynylcyclohexan-1-ol in CuAAC

Caption: Formation of a chiral triazole product.

Troubleshooting and Considerations

  • Low Yield:

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Degas the reaction mixture thoroughly to remove oxygen, which can oxidize the Cu(I) catalyst.

    • Increase the concentration of the copper catalyst and ligand.

    • Consider using a different solvent system to improve the solubility of your reactants.

  • Side Reactions:

    • Alkyne homocoupling (Glaser coupling) can occur. Using a ligand like THPTA can help to suppress this side reaction.

  • Bioconjugation:

    • For reactions involving sensitive biomolecules, it is crucial to use a biocompatible ligand like THPTA to minimize damage from copper ions and reactive oxygen species.[14][15]

Conclusion

(1S,2R)-2-ethynylcyclohexan-1-ol is a promising reagent for introducing stereochemical complexity into molecules using the highly efficient and reliable copper-catalyzed click chemistry. The protocol and guidelines presented here provide a solid foundation for researchers to successfully employ this chiral building block in their synthetic endeavors, from small molecule synthesis to complex bioconjugation. By understanding the mechanism and key experimental parameters, scientists can harness the power of click chemistry to accelerate their research and development efforts.

References

  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews. Available from: [Link]

  • Copper click chemistry mechanism unravelled. Research. Available from: [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available from: [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available from: [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]

  • PubChem. 2-Ethynylcyclohexan-1-ol. Available from: [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC. Available from: [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. Available from: [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available from: [Link]

  • Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews. Available from: [Link]

  • Chemoselective Formation of Successive Triazole Linkages in One Pot: “Click−Click” Chemistry. Organic Letters. Available from: [Link]

  • Recent applications of click chemistry in drug discovery. PubMed. Available from: [Link]

  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Illinois Chemistry. Available from: [Link]

  • Click Chemistry in Natural Product Modification. Frontiers. Available from: [Link]

  • Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. Taylor & Francis Online. Available from: [Link]

  • Click Triazoles for Bioconjugation. PMC. Available from: [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library. Available from: [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ResearchGate. Available from: [Link]

  • PubChem. 1-Ethynylcyclohexanol. Available from: [Link]

  • Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. Available from: [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available from: [Link]

  • NIST. Cyclohexanol, 1-ethynyl-. Available from: [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available from: [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI. Available from: [Link]

Sources

Application Notes and Protocols: (1S,2R)-2-Ethynylcyclohexan-1-ol as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Development

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The three-dimensional architecture of a molecule is a critical determinant of its biological activity, with different enantiomers often exhibiting distinct pharmacological, pharmacokinetic, and toxicological profiles.[1] Chiral building blocks, pre-functionalized molecules with defined stereochemistry, serve as foundational cornerstones for the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[2] Their use accelerates the exploration of chemical space and enhances the probability of identifying lead candidates with optimal therapeutic indices.

This application note details the utility of (1S,2R)-2-ethynylcyclohexan-1-ol , a bifunctional chiral building block, in drug discovery workflows. Its rigid cyclohexyl scaffold, coupled with the versatile reactivity of the ethynyl and hydroxyl functionalities, provides a powerful platform for the synthesis of diverse and sterically complex molecules. The defined trans-relationship between the hydroxyl and ethynyl groups offers a fixed stereochemical anchor, enabling the predictable construction of downstream chiral centers.

Physicochemical Properties and Key Structural Features

The (1S,2R)-2-ethynylcyclohexan-1-ol molecule possesses a unique combination of structural features that make it a valuable asset in medicinal chemistry.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₈H₁₂OLow molecular weight, suitable for fragment-based drug design.
Molecular Weight 124.18 g/mol Provides a good starting point for building more complex molecules without excessive molecular weight gain.
Chiral Centers C1 (S), C2 (R)Introduces defined three-dimensionality, crucial for selective interactions with biological targets.
Key Functionalities Terminal Alkyne, Secondary AlcoholOrthogonal reactive sites for sequential and diverse chemical modifications.
Conformation Chair-like cyclohexane ringThe rigid scaffold limits conformational flexibility, which can be advantageous for target binding by reducing the entropic penalty upon binding.

The terminal alkyne is a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry"). The secondary alcohol provides a site for further functionalization, such as esterification, etherification, or oxidation, and can also participate in hydrogen bonding interactions with biological targets.

Stereoselective Synthesis of (1S,2R)-2-Ethynylcyclohexan-1-ol

The enantiomerically pure (1S,2R)-2-ethynylcyclohexan-1-ol is not readily commercially available and its synthesis requires a stereocontrolled approach. Two primary strategies are proposed here, based on established asymmetric methodologies: Asymmetric Epoxidation followed by Regioselective Ring Opening and Kinetic Resolution of a Racemic Mixture .

Protocol 1: Asymmetric Epoxidation and Ring Opening

This protocol is a proposed route based on the well-established Jacobsen-Katsuki epoxidation and subsequent nucleophilic opening of the resulting epoxide.

Workflow Diagram:

Caption: Asymmetric synthesis of (1S,2R)-2-ethynylcyclohexan-1-ol.

Step-by-Step Methodology:

  • Asymmetric Epoxidation of Cyclohexene:

    • To a stirred solution of cyclohexene (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂) at 0 °C, add 4Å molecular sieves.

    • Add the chiral Jacobsen's catalyst ((R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) (0.05 equiv.).

    • Slowly add a buffered solution of an oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv.), while maintaining the temperature at 0 °C.

    • Monitor the reaction by TLC until completion.

    • Upon completion, filter the reaction mixture through a pad of silica gel to remove the catalyst and quench the excess oxidant with a reducing agent (e.g., aqueous sodium thiosulfate).

    • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford crude (1S,2R)-cyclohexene oxide. This can be purified by distillation if necessary.

  • Regioselective Ring Opening with Lithium Acetylide:

    • Preparation of Lithium Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve ethynyltrimethylsilane (1.1 equiv.) in anhydrous THF and cool to -78 °C.

    • Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) and stir the mixture at -78 °C for 30 minutes.

    • Ring Opening: To the freshly prepared lithium acetylide solution, add a solution of (1S,2R)-cyclohexene oxide (1.0 equiv.) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate under reduced pressure.

    • Desilylation: Dissolve the crude product in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 equiv., 1M solution in THF) at room temperature.

    • Monitor the reaction by TLC. Upon completion, partition the mixture between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield (1S,2R)-2-ethynylcyclohexan-1-ol.

Protocol 2: Enzymatic Kinetic Resolution

This protocol utilizes the enantioselectivity of lipases to resolve a racemic mixture of 2-ethynylcyclohexan-1-ol.[3][4]

Workflow Diagram:

Sources

Application Note: Optimized Sonogashira Cross-Coupling Protocols for (1S,2R)-2-Ethynylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Scope

The incorporation of rigidified, chiral aliphatic scaffolds is a cornerstone of modern drug development. Specifically, chiral homopropargylic alcohols like (1S,2R)-2-ethynylcyclohexan-1-ol serve as critical building blocks for complex heterocycles, including biologically active benzofurans and benzothienopyranones[1].

However, the cis-configuration of the (1S,2R) isomer presents unique synthetic challenges during carbon-carbon bond formation. Traditional high-temperature cross-coupling conditions often lead to unwanted side reactions, including base-catalyzed epimerization, Meyer-Schuster rearrangements, or E2 dehydration to 1-ethynylcyclohexene. This application note details a highly optimized, room-temperature Sonogashira cross-coupling protocol designed to achieve quantitative yields while strictly preserving the absolute and relative stereochemistry of the (1S,2R) stereocenters[1][2].

Mechanistic Causality & Reaction Design

To construct a robust and scalable methodology, every parameter of the Sonogashira coupling must be deliberately engineered to favor the cross-coupling pathway over competitive degradation.

  • Catalyst Selection (PdCl₂[PPh₃]₂): We utilize a stable Pd(II) precatalyst rather than highly sensitive Pd(0) sources. In the presence of the alkyne and amine base, Pd(II) is smoothly reduced in situ to the active Pd(0) species. This controlled generation prevents rapid catalyst aggregation (blacking out)[2].

  • Co-Catalyst Dynamics (CuI): Copper(I) iodide is essential for the rapid formation of the copper acetylide intermediate. This intermediate accelerates the transmetalation step, which is often the rate-limiting phase in sp²-sp couplings[2].

  • Base and Solvent Synergy (Triethylamine): Triethylamine (Et₃N) is utilized as both the solvent and the base. Its moderate basicity (pKa ~10.7) is perfectly tuned to deprotonate the terminal alkyne once coordinated to copper, without being strong enough to induce E2 dehydration of the secondary alcohol[1]. Furthermore, acting as a neat solvent, it eliminates phase-transfer issues and local concentration gradients.

  • Thermodynamic Control (25 °C): Running the reaction strictly at room temperature (25 °C) is the most critical factor for the (1S,2R) isomer. Elevated temperatures (>60 °C) provide the activation energy required for the axial/equatorial substituents to undergo elimination. Mild conditions ensure 100% stereoretention[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst Formation OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-I TransMet Transmetalation (Copper Acetylide) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Stereoretentive Product) TransMet->RedElim Ar-Pd-Alkyne RedElim->Pd0 Cross-Coupled Product CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Cu-Acetylide

Figure 1: Interlocking Pd/Cu catalytic cycles for the stereoretentive Sonogashira cross-coupling.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating the causality between reaction conditions and the preservation of the (1S,2R) chiral centers.

Table 1: Optimization of Sonogashira Coupling for (1S,2R)-2-Ethynylcyclohexan-1-ol

EntryCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
1Pd(PPh₃)₄ / CuIDiisopropylamine6084588Significant E2 dehydration side-product observed.
2PdCl₂(PPh₃)₂ / CuIEt₃N (Solvent)50107295Minor Glaser homocoupling and trace epimerization.
3 PdCl₂(PPh₃)₂ / CuI Et₃N (Solvent) 25 15 94 >99 Optimal. Complete conversion, full stereoretention.
4Pd(OAc)₂ / PPh₃K₂CO₃ / DMF252431>99Sluggish transmetalation; incomplete conversion.

Step-by-Step Experimental Protocol

This protocol is designed for the coupling of (1S,2R)-2-ethynylcyclohexan-1-ol with a standard aryl iodide (e.g., 2-iodothioanisole)[1].

Reagents Required:
  • (1S,2R)-2-ethynylcyclohexan-1-ol: 1.2 equivalents

  • Aryl Iodide (Ar-I): 1.0 equivalent (e.g., 2.0 mmol scale)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]: 2 mol% (0.04 mmol)

  • Copper(I) iodide [CuI]: 3 mol% (0.06 mmol)

  • Anhydrous Triethylamine (Et₃N): 8.0 mL (0.25 M relative to Ar-I)

Workflow Execution:

Workflow Degas 1. Solvent Degassing (Et3N, N2 sparge) Mix 2. Reagent Addition (Pd/Cu, Ar-I) Degas->Mix Alkyne 3. Alkyne Addition ((1S,2R)-Isomer) Mix->Alkyne React 4. Reaction (25°C, 15h) Alkyne->React Workup 5. Aqueous Workup (NH4Cl wash) React->Workup

Figure 2: Step-by-step operational workflow for the Sonogashira cross-coupling.

Step 1: Strict Degassing Transfer 8.0 mL of anhydrous Et₃N to an oven-dried Schlenk flask equipped with a magnetic stir bar. Degas the solvent by sparging with high-purity Nitrogen or Argon for 30 minutes. Causality: Dissolved oxygen oxidizes Cu(I) to Cu(II), which acts as a catalyst for the Glaser homocoupling of the chiral alkyne, irreversibly consuming the starting material.

Step 2: Catalyst and Electrophile Activation Under a positive flow of inert gas, add the Aryl Iodide (2.0 mmol), PdCl₂(PPh₃)₂ (28 mg, 0.04 mmol), and CuI (11.4 mg, 0.06 mmol) to the degassed Et₃N. Stir for 5 minutes at 25 °C. Causality: Pre-mixing allows the initial oxidative addition of the aryl iodide to the Pd center before a high concentration of the alkyne is introduced, ensuring the catalytic cycle is primed.

Step 3: Controlled Alkyne Addition Add (1S,2R)-2-ethynylcyclohexan-1-ol (300 mg, 2.4 mmol) dropwise via a gas-tight syringe over 5 minutes. Causality: Dropwise addition manages the localized concentration of the copper acetylide, further suppressing the kinetic pathway that leads to homocoupling.

Step 4: Stereoretentive Reaction Phase Seal the Schlenk flask and allow the mixture to stir vigorously at 25 °C for 15 hours[1].

Step 5: Quench and Aqueous Workup Dilute the reaction mixture with Ethyl Acetate (20 mL) and quench by adding 20 mL of saturated aqueous NH₄Cl. Separate the layers and wash the organic phase with additional NH₄Cl (2 x 20 mL) until the aqueous layer is colorless. Causality: NH₄Cl acts as a chelating agent, effectively sequestering copper salts as soluble amine-chloride complexes, preventing persistent emulsions and removing heavy metal contaminants from the organic phase. Dry over Na₂SO₄, filter, and concentrate in vacuo.

In-Process Controls (Self-Validating System)

To ensure this protocol functions as a self-validating system, operators must verify the following milestones during execution:

  • Visual Validation (T = 15 mins): The reaction mixture should transition from a pale yellow suspension to a dark brown/homogeneous state. This color shift confirms the successful in situ reduction of Pd(II) to the active Pd(0) catalyst.

  • GC-MS Monitoring (T = 8 hours): Sample 10 µL of the reaction, dilute in EtOAc, and analyze via GC-MS.

    • Validation Pass: Complete disappearance of the Ar-I peak; appearance of the product mass.

    • Validation Fail: Presence of a peak corresponding to exactly twice the mass of the alkyne indicates Glaser coupling. This flags a failure in the degassing step (Step 1).

  • Chiral HPLC Validation (Post-Purification): Run the purified product against a racemic standard using a chiral stationary phase (e.g., Chiralcel OD-H). A single peak confirms the absolute preservation of the (1S,2R) configuration, validating the thermodynamic control (Step 4).

References

  • Source: Chemical Society Reviews, 2011, 40, 5084–5121.
  • Source: ACS Omega, 2026.

Sources

Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in (1S,2R)-2-Ethynylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1S,2R)-2-ethynylcyclohexan-1-ol is a valuable chiral building block in synthetic organic chemistry, featuring a secondary alcohol and a terminal alkyne. These two functional groups offer versatile handles for molecular elaboration. However, their respective reactivities can be a double-edged sword. The slightly acidic proton of the terminal alkyne and the nucleophilic nature of the secondary hydroxyl group necessitate a carefully considered protecting group strategy to achieve chemoselectivity in subsequent transformations. This guide provides an in-depth analysis of protecting group strategies for the hydroxyl group of (1S,2R)-2-ethynylcyclohexan-1-ol, offering detailed protocols and the rationale behind experimental choices to aid researchers in the synthesis of complex molecules.

The selection of an appropriate protecting group is paramount and is dictated by the planned synthetic route. Key considerations include the stability of the protecting group to downstream reaction conditions, the ease and efficiency of its installation and removal, and its potential to influence the reactivity of the neighboring ethynyl group. A poorly chosen protecting group can lead to undesired side reactions, low yields, and complex purification procedures.

This document will explore three widely employed classes of protecting groups for secondary alcohols: silyl ethers, tetrahydropyranyl (THP) ethers, and benzyl (Bn) ethers. For each class, we will discuss the nuances of their application to (1S,2R)-2-ethynylcyclohexan-1-ol, providing experimentally validated protocols and a comparative analysis to guide the synthetic chemist in making an informed decision.

Criteria for Selecting a Protecting Group

The ideal protecting group for the hydroxyl moiety in (1S,2R)-2-ethynylcyclohexan-1-ol should exhibit the following characteristics:

  • Ease of Installation: The protection reaction should proceed in high yield under mild conditions that do not affect the terminal alkyne.

  • Stability: The protected ether must be robust enough to withstand the reaction conditions of subsequent synthetic steps. This includes stability towards bases, nucleophiles, and other reagents that might be employed to modify the alkyne.

  • Ease of Removal: The deprotection should be high-yielding and occur under conditions that are orthogonal to other functional groups in the molecule.[1]

  • Minimal Stereoelectronic Impact: The protecting group should not unduly influence the stereochemical outcome of reactions at other sites in the molecule unless such influence is desired.

  • Cost-Effectiveness and Availability: The protecting group and the reagents required for its installation and removal should be readily available and economically viable.

Silyl Ethers: A Versatile and Tunable Option

Silyl ethers are among the most popular protecting groups for alcohols due to their ease of formation, tunable stability, and mild removal conditions.[2][3][4][5] The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[2]

Tert-Butyldimethylsilyl (TBS) Ether

The tert-butyldimethylsilyl (TBS or TBDMS) group is a workhorse in organic synthesis, offering a good balance of stability and ease of removal.[2] It is stable to a wide range of non-acidic reagents, making it compatible with many transformations of the alkyne moiety.

Protocol 1: Protection of (1S,2R)-2-Ethynylcyclohexan-1-ol as a TBS Ether

  • Reagents: (1S,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv), tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv), imidazole (2.5 equiv).

  • Solvent: Anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of (1S,2R)-2-ethynylcyclohexan-1-ol in anhydrous DMF at 0 °C, add imidazole.

    • Stir the mixture until all the imidazole has dissolved.

    • Add TBSCl portion-wise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.[6]

Causality Behind Experimental Choices:

  • Imidazole: Acts as a base to deprotonate the alcohol, forming the more nucleophilic alkoxide. It also serves as a catalyst by forming a more reactive silyl-imidazolium intermediate.[6]

  • DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.

  • Aqueous Work-up: Quenches the reaction and removes the water-soluble byproducts, such as imidazole hydrochloride.

Protocol 2: Deprotection of the TBS Ether

  • Reagents: TBS-protected (1S,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv), tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBS-protected alcohol in THF.

    • Add the TBAF solution dropwise at room temperature.

    • Stir the reaction for 1-2 hours and monitor by TLC.

    • Once the deprotection is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Rationale for Reagent Selection:

  • TBAF: A source of fluoride ions, which have a very high affinity for silicon, leading to the selective cleavage of the Si-O bond.[4] This method is exceptionally mild and compatible with a wide range of functional groups.[7][8]

Triisopropylsilyl (TIPS) Ether

For synthetic routes requiring greater stability, the triisopropylsilyl (TIPS) group offers enhanced robustness due to its increased steric hindrance.[9] It is significantly more stable to acidic conditions than the TBS group.

Protocol 3: Protection of (1S,2R)-2-Ethynylcyclohexan-1-ol as a TIPS Ether

  • Reagents: (1S,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv), triisopropylsilyl chloride (TIPSCl, 1.5 equiv), imidazole (3.0 equiv).

  • Solvent: Anhydrous DMF.

  • Procedure: The procedure is analogous to the TBS protection (Protocol 1), but the reaction may require gentle heating (e.g., 40 °C) to proceed at a reasonable rate due to the increased steric bulk of the silylating agent.

Protocol 4: Deprotection of the TIPS Ether

Deprotection of a TIPS ether requires more forcing conditions than for a TBS ether and can be achieved using TBAF, often with longer reaction times or at elevated temperatures. Alternatively, acidic deprotection can be employed if the molecule is stable to such conditions.

  • Reagents: TIPS-protected (1S,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv), TBAF (1.5 equiv, 1 M solution in THF).

  • Solvent: THF.

  • Procedure: Follow the procedure for TBS deprotection (Protocol 2), but the reaction may require stirring for 4-8 hours at room temperature, or gentle heating to 50 °C.

Tetrahydropyranyl (THP) Ether: A Classic and Reliable Choice

The tetrahydropyranyl (THP) group is a widely used acetal-type protecting group for alcohols.[10][11] It is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). THP ethers are exceptionally stable to a wide range of non-acidic conditions, including strong bases, organometallic reagents, and hydrides.[10][12]

A key consideration when using a THP protecting group is the introduction of a new stereocenter, which can lead to a mixture of diastereomers. This may complicate purification and characterization.

Protocol 5: Protection of (1S,2R)-2-Ethynylcyclohexan-1-ol as a THP Ether

  • Reagents: (1S,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv), 3,4-dihydro-2H-pyran (DHP, 1.5 equiv), pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

  • Solvent: Anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM.

    • Add DHP followed by a catalytic amount of PPTS.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.[13]

Scientific Rationale:

  • PPTS: A mild acid catalyst that protonates the DHP, generating a resonance-stabilized oxocarbenium ion which is then attacked by the alcohol.[10] Its mildness is often preferred for acid-sensitive substrates.

  • DCM: A common solvent for this transformation that is inert under the reaction conditions.

Protocol 6: Deprotection of the THP Ether

THP ethers are readily cleaved under acidic conditions.[12]

  • Reagents: THP-protected (1S,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv), acetic acid, THF, water.

  • Solvent: A mixture of acetic acid:THF:water (3:1:1).

  • Procedure:

    • Dissolve the THP-protected alcohol in the acetic acid/THF/water mixture.

    • Stir the solution at room temperature for 4-8 hours, monitoring by TLC.

    • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.[12]

Benzyl (Bn) Ether: Robust Protection with Orthogonal Deprotection

The benzyl (Bn) group is a robust protecting group for alcohols, typically installed under basic conditions via a Williamson ether synthesis.[14][15] Benzyl ethers are stable to a wide range of acidic and basic conditions, making them suitable for many synthetic transformations.[3][16]

A significant advantage of the benzyl ether is its deprotection via catalytic hydrogenolysis, a method that is orthogonal to the deprotection of many other protecting groups, such as silyl and THP ethers.[16][17] However, this deprotection method is incompatible with the presence of other reducible functional groups, such as alkynes. While catalytic hydrogenation would reduce the ethynyl group, there are alternative oxidative and reductive methods for benzyl ether cleavage that may be compatible.[14][18]

Protocol 7: Protection of (1S,2R)-2-Ethynylcyclohexan-1-ol as a Benzyl Ether

  • Reagents: (1S,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv), sodium hydride (NaH, 1.5 equiv, 60% dispersion in mineral oil), benzyl bromide (BnBr, 1.2 equiv).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the alcohol in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

    • Cool the reaction back to 0 °C and add BnBr dropwise.

    • Stir at room temperature for 12-16 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Mechanism and Safety:

  • NaH: A strong, non-nucleophilic base that deprotonates the alcohol to form the sodium alkoxide. Caution should be exercised as NaH reacts violently with water and generates flammable hydrogen gas.

  • BnBr: The electrophile that undergoes an Sₙ2 reaction with the alkoxide to form the benzyl ether.

Protocol 8: Deprotection of the Benzyl Ether (Oxidative)

Given the presence of the alkyne, catalytic hydrogenolysis is not a suitable deprotection method. An alternative is oxidative cleavage.

  • Reagents: Benzyl-protected (1S,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.5 equiv).

  • Solvent: Dichloromethane (DCM) and water (18:1).

  • Procedure:

    • Dissolve the benzyl ether in a mixture of DCM and water.

    • Add DDQ and stir the reaction at room temperature.

    • Monitor the reaction by TLC. The reaction may require several hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the hydroquinone byproduct.

    • Wash the filtrate with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Insight into the Deprotection Method:

  • DDQ: A strong oxidizing agent that can selectively cleave benzyl ethers. The reaction proceeds via a hydride abstraction mechanism. It should be noted that some triple-bond-containing compounds have shown partial degradation with DDQ under photoirradiation, so careful optimization may be required.[18]

Comparative Analysis of Protecting Groups

Protecting GroupStability to AcidsStability to BasesDeprotection ConditionsKey Considerations
TBS Ether LabileStableF⁻ (TBAF), mild acidGood balance of stability and reactivity.[2]
TIPS Ether More StableStableF⁻ (TBAF, harsher conditions), acidMore robust than TBS, suitable for more demanding reactions.[9]
THP Ether Very LabileVery StableAcidic hydrolysis (e.g., AcOH/H₂O)Introduces a new stereocenter.[11]
Benzyl Ether StableStableCatalytic Hydrogenolysis (incompatible with alkynes), Strong Oxidizing Agents (DDQ), Dissolving Metal ReductionOrthogonal deprotection possible, but standard methods may affect the alkyne.[16][17]

Visualizing the Synthetic Strategies

Protection_Deprotection_Strategies cluster_substrate Substrate cluster_protected Protected Intermediates cluster_deprotected Deprotected Alcohol Substrate (1S,2R)-2-Ethynylcyclohexan-1-ol TBS_Protected TBS-Protected Substrate->TBS_Protected TBSCl, Imidazole, DMF TIPS_Protected TIPS-Protected Substrate->TIPS_Protected TIPSCl, Imidazole, DMF THP_Protected THP-Protected Substrate->THP_Protected DHP, PPTS, DCM Bn_Protected Bn-Protected Substrate->Bn_Protected NaH, BnBr, THF Deprotected (1S,2R)-2-Ethynylcyclohexan-1-ol TBS_Protected->Deprotected TBAF, THF TIPS_Protected->Deprotected TBAF, THF (harsher) THP_Protected->Deprotected AcOH/H₂O, THF Bn_Protected->Deprotected DDQ, DCM/H₂O

Sources

Advanced Synthetic Strategies for Bioactive Natural Products Using (1S,2R)-2-Ethynylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols for Complex Scaffold Construction Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the realm of natural product total synthesis, the selection of chiral building blocks dictates the efficiency, stereocontrol, and scalability of the entire synthetic route. (1S,2R)-2-ethynylcyclohexan-1-ol is a highly versatile, bifunctional chiral synthon that provides an exceptional foundation for constructing complex polycyclic architectures.

The structural brilliance of this molecule lies in the spatial relationship between its three key features:

  • The rigid cyclohexane backbone , which enforces predictable chair conformations and dictates the facial selectivity of incoming reagents.

  • The secondary hydroxyl group , which serves as a directing group for transition-metal catalysis, a handle for acetal formation, and a stereocenter that anchors subsequent asymmetric inductions.

  • The terminal alkyne , a highly reactive moiety primed for cross-coupling, carbometalation, or electrophilic cyclization.

By exploiting the proximity of the hydroxyl and ethynyl groups, synthetic chemists can drive highly ordered intramolecular cyclizations and cascade reactions. This application note details two field-proven methodologies utilizing this building block: the construction of macrocyclic precursors for transannular Michael cascades[1], and the synthesis of halogenated tetrahydropyran cores via Lewis acid-promoted acetal cyclization[2].

Core Applications in Complex Scaffold Construction

Transannular Michael Reaction Cascades (Zoanthamine Alkaloids)

Zoanthamine alkaloids, such as norzoanthamine, are marine natural products celebrated for their potent anti-osteoporotic properties. The synthesis of their dense, polycyclic carbocyclic core requires absolute stereocontrol. (1S,2R)-2-ethynylcyclohexan-1-ol is utilized to synthesize the critical E,Z-macrocyclic bis-enone precursor[1].

Causality of the Cascade: The alkyne undergoes a highly regioselective zirconium-catalyzed carboalumination to form an (E)-vinyl iodide. This geometry is non-negotiable; it translates directly into the E-alkene of the macrocycle. Upon exposure to a fluoride source (e.g., TBAF), the macrocyclic E,Z-bis-enone undergoes a transannular Michael reaction cascade. The pre-organized conformation of the macrocycle, dictated by the original stereocenters of the ethynylcyclohexanol, forces the enolates to attack with absolute facial selectivity, zipping up the polycyclic core in a single, high-yielding step[1].

Lewis Acid-Promoted Acetal Cyclization (Tetrahydropyran Cores)

Halogenated tetrahydropyrans are ubiquitous motifs in marine polyether antibiotics. (1S,2R)-2-ethynylcyclohexan-1-ol can be converted into its corresponding methoxymethyl (MOM) or ethoxyethyl acetal, which then undergoes a powerful Lewis acid-mediated cycloisomerization[2].

Causality of the Cyclization: When treated with a strong Lewis acid like TiCl4​ , the acetal oxygen coordinates to the metal, promoting the ejection of the alkoxy group to form a highly electrophilic oxonium ion. The rigid cyclohexane ring forces the pendant alkyne into the Bürgi-Dunitz trajectory of the oxonium ion. The alkyne's π -electrons attack the electrophile, generating a high-energy vinyl cation. This cation is instantaneously trapped by a chloride ion from the titanium coordination sphere, yielding a stereodefined, chlorinated bicyclic tetrahydropyran[2].

Mechanistic & Workflow Visualizations

G N1 (1S,2R)-2-ethynylcyclohexan-1-ol N2 Carbometalation & Iodination (Cp2ZrCl2, Me3Al, I2) N1->N2 N3 Stereodefined (E)-Vinyl Iodide N2->N3 N4 Cross-Coupling & Macrocyclization N3->N4 N5 Macrocyclic E,Z-bis-enone N4->N5 N6 Transannular Michael Cascade (TBAF, THF/DMF) N5->N6 N7 Polycyclic Carbocyclic Core (Norzoanthamine Scaffold) N6->N7

Workflow for zoanthamine core synthesis via transannular Michael cascade.

G M1 Acetal Derivative of (1S,2R)-2-ethynylcyclohexan-1-ol M2 Lewis Acid Activation (TiCl4 or AlCl3) M1->M2 M3 Oxonium Ion Intermediate M2->M3 M4 Intramolecular Alkyne Attack (6-endo-dig cyclization) M3->M4 M5 Vinyl Cation Intermediate M4->M5 M6 Halogen Trapping (Cl-) M5->M6 M7 Halogenated Tetrahydropyran Scaffold M6->M7

Mechanism of Lewis acid-promoted acetal cyclization to tetrahydropyrans.

Experimental Protocols

Protocol 1: Zirconium-Catalyzed Carbometalation and Iodination[1]

Objective: Conversion of the terminal alkyne to an (E)-vinyl iodide for downstream macrocyclization.

Reagents & Equipment:

  • (1S,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv)

  • Zirconocene dichloride ( Cp2​ZrCl2​ , 0.2 equiv)

  • Trimethylaluminum ( Me3​Al , 2.0 M in hexanes, 3.0 equiv)

  • Iodine ( I2​ , 1.5 equiv)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • Schlenk flask, argon atmosphere.

Step-by-Step Methodology:

  • Catalyst Activation: To a flame-dried Schlenk flask under argon, add Cp2​ZrCl2​ and anhydrous CH2​Cl2​ . Cool the suspension to 0 °C.

  • Carboalumination: Slowly add Me3​Al dropwise via syringe. Causality: The Me3​Al reacts with the Zr catalyst to form the active methylzirconocene species. Stir for 15 minutes until the solution becomes clear yellow.

  • Substrate Addition: Dissolve (1S,2R)-2-ethynylcyclohexan-1-ol in a minimal amount of CH2​Cl2​ and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 5 hours. Validation: The reaction will turn into a thick, yellow slurry, indicating the successful formation of the vinylaluminum intermediate.

  • Electrophilic Trapping: Cool the mixture to -20 °C. Dissolve I2​ in anhydrous THF and add it dropwise via cannula. Causality: The low temperature prevents non-specific oxidation and ensures the iodine cleanly replaces the aluminum with strict retention of the (E)-alkene geometry.

  • Quenching & Isolation: Stir for 30 minutes, then carefully quench with saturated aqueous Na2​S2​O3​ to destroy excess iodine (solution turns from brown to colorless). Extract with diethyl ether, wash with brine, dry over MgSO4​ , and purify via flash chromatography to yield the (E)-vinyl iodide.

Protocol 2: Lewis Acid-Mediated Acetal Cyclization[2]

Objective: Synthesis of a 4-chloro-octahydro-2H-1-benzopyran scaffold.

Reagents & Equipment:

  • Acetal derivative of (1S,2R)-2-ethynylcyclohexan-1-ol (e.g., MOM ether, 1.0 equiv)

  • Titanium tetrachloride ( TiCl4​ , 1.0 M in CH2​Cl2​ , 1.1 equiv)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • Round-bottom flask, nitrogen atmosphere.

Step-by-Step Methodology:

  • Preparation: Dissolve the acetal substrate in anhydrous CH2​Cl2​ (0.1 M concentration) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add TiCl4​ dropwise via syringe. Validation: A rapid color change (often to deep red or orange) will be observed, validating the formation of the titanium-coordinated oxonium ion complex.

  • Cyclization: Stir the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over 2 hours. Causality: Maintaining low temperatures initially prevents intermolecular side reactions and polymerization of the alkyne, ensuring the intramolecular 6-endo-dig cyclization is the dominant kinetic pathway.

  • Quenching: Quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO3​ . Validation: The titanium complexes will hydrolyze, forming a white/gelatinous precipitate of titanium dioxide.

  • Workup: Filter the mixture through a pad of Celite to remove titanium salts. Extract the aqueous layer with CH2​Cl2​ , dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and stereochemical fidelity of the described protocols based on validated literature parameters.

TransformationReagents / CatalystTemp (°C)Time (h)Yield (%)Stereoselectivity / drKey Intermediate
Carbometalation & Iodination Cp2​ZrCl2​ , Me3​Al , I2​ 0 to 25, then -205.582 - 88%>98% (E)-isomerVinylaluminum species
Transannular Michael Cascade TBAF, THF/DMF (1:1)252.085 - 88%Single diastereomerE,Z-bis-enone macrocycle
Acetal Cyclization (TiCl4) TiCl4​ , CH2​Cl2​ -78 to 03.075 - 80%>95:5 cis-fusedOxonium ion / Vinyl cation

References

  • Melany, M. L., Lock, G. A., & Thompson, D. W. (1985). 2-ethynylcyclohexanol: synthesis, structure, and mechanism. The Journal of Organic Chemistry, 50(20), 3925-3927. 2

  • Xue, H., Gopal, P., & Yang, J. (2012). Stereochemical Study of a Transannular Michael Reaction Cascade. The Journal of Organic Chemistry, 77(20), 8933-8945. 3

Sources

Application Note: Ruthenium-Catalyzed Stereoselective Transformations of (1S,2R)-2-Ethynylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of complex, stereochemically rich oxygen heterocycles is a cornerstone of modern drug development. Chiral homopropargylic alcohols, such as (1S,2R)-2-ethynylcyclohexan-1-ol , serve as exceptionally versatile building blocks in this domain. When subjected to ruthenium catalysis, the terminal alkyne moiety undergoes unique activation, unlocking divergent synthetic pathways. Depending on the ligand environment and the presence of specific oxidants, researchers can selectively steer the reaction toward either cycloisomerization or oxidative cyclization.

The Ruthenium Vinylidene Intermediate

At the heart of these transformations is the ability of ruthenium(II) complexes to tautomerize terminal alkynes into highly electrophilic ruthenium vinylidene intermediates .

  • Alkyne Activation: The active cationic Ru(II) species coordinates to the terminal alkyne of (1S,2R)-2-ethynylcyclohexan-1-ol, forming a π -alkyne complex.

  • Vinylidene Formation: A rapid 1,2-hydrogen shift converts the π -complex into a Ru-vinylidene species ( [Ru]=C=CHR ).

  • Nucleophilic Attack: The pendant hydroxyl group at the C1 position of the cyclohexane ring is perfectly poised for a 5-exo-dig (or 5-endo-dig) intramolecular attack on the highly electrophilic α -carbon of the vinylidene . This stereospecific attack, dictated by the rigid (1S,2R) trans-relationship on the cyclohexane backbone, forms a cyclic oxacarbene intermediate.

From this critical oxacarbene junction, the pathway diverges:

  • Pathway A (Cycloisomerization): In the absence of an oxidant, proton transfer and subsequent demetalation regenerate the catalyst and yield a bicyclic dihydrofuran derivative (a hexahydrobenzofuran) .

  • Pathway B (Oxidative Cyclization): When an oxygen-transfer agent like N-hydroxysuccinimide (NHS) is introduced alongside an electron-rich phosphine, the oxacarbene is oxidized prior to demetalation, yielding a bicyclic γ -lactone (hexahydrobenzofuran-2(3H)-one) .

Pathway Visualization

G Start (1S,2R)-2-Ethynylcyclohexan-1-ol (Chiral Homopropargylic Alcohol) Vinylidene Ruthenium Vinylidene Intermediate [Ru]=C=CH(R) Start->Vinylidene [Ru] Catalyst Terminal Alkyne Activation Oxacarbene Cyclic Oxacarbene Complex (5-Membered Ring Formation) Vinylidene->Oxacarbene Intramolecular OH Attack (5-exo-dig / 5-endo-dig) ProductA Pathway A: Cycloisomerization Hexahydrobenzofuran Derivative Oxacarbene->ProductA Proton Transfer & Demetalation (e.g., CpRuCl(PPh3)2) ProductB Pathway B: Oxidative Cyclization Hexahydrobenzofuran-2-one (γ-Lactone) Oxacarbene->ProductB Oxidation (NHS) (e.g., CpRu(COD)Cl + Phosphine)

Divergent Ru-catalyzed pathways of (1S,2R)-2-ethynylcyclohexan-1-ol.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols incorporate strict in-process checkpoints.

Protocol A: Stereoselective Cycloisomerization to Hexahydrobenzofuran

Causality of Experimental Choices: CpRuCl(PPh3​)2​ is selected as the precatalyst because its triphenylphosphine ligands provide the optimal steric bulk and electronic profile to favor simple demetalation over unwanted side-reactions. Anhydrous DMF is utilized to stabilize the cationic ruthenium intermediates during the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge CpRuCl(PPh3​)2​ (5 mol%) and (1S,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv, 1.0 mmol).

  • Reaction: Add 5.0 mL of anhydrous DMF (to reach a 0.2 M concentration). Seal the flask and heat the mixture to 85 °C with continuous stirring for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (8:2 Hexane/EtOAc). The starting material ( Rf​≈0.4 ) should completely disappear, replaced by a less polar product spot ( Rf​≈0.6 ).

  • Self-Validation Checkpoint 2 (NMR): Withdraw a 0.1 mL aliquot, remove the DMF under high vacuum, and dissolve the residue in CDCl3​ . The 1H NMR spectrum must show the complete disappearance of the terminal alkyne proton ( δ ~2.2 ppm) and the emergence of characteristic vinylic protons ( δ 4.5–5.5 ppm) corresponding to the newly formed dihydrofuran ring.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of diethyl ether and wash sequentially with distilled water ( 3×10 mL) and brine (10 mL) to effectively partition and remove the DMF.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the pure bicyclic hexahydrobenzofuran derivative.

Protocol B: Oxidative Cyclization to Hexahydrobenzofuran-2(3H)-one ( γ -Lactone)

Causality of Experimental Choices: This pathway requires the generation of a highly active cationic Ru species, facilitated by the addition of TBAPF6​ (which abstracts the chloride ligand from the precatalyst). The electron-rich phosphine, Tris(p-methoxyphenyl)phosphine, is critical; it stabilizes the high-valent Ru-oxacarbene intermediate long enough for N-hydroxysuccinimide (NHS) to execute the oxygen transfer .

Step-by-Step Procedure:

  • Preparation: To a dry reaction vessel under argon, add CpRu(COD)Cl (10 mol%), Tris(p-methoxyphenyl)phosphine (15 mol%), tetrabutylammonium hexafluorophosphate ( TBAPF6​ , 30 mol%), N-hydroxysuccinimide (NHS, 3.0 equiv), and NaHCO3​ (2.0 equiv).

  • Reaction: Introduce a solution of (1S,2R)-2-ethynylcyclohexan-1-ol (1.0 equiv, 1.0 mmol) dissolved in a 7:1 mixture of DMF/ H2​O (5.0 mL total volume). Heat the vigorously stirred mixture to 85 °C.

  • Self-Validation Checkpoint 1 (IR Spectroscopy): After 8 hours, take a micro-aliquot and perform an ATR-IR scan. The successful formation of the γ -lactone is confirmed by the appearance of a strong carbonyl ( C=O ) stretching frequency at approximately 1770 cm⁻¹.

  • Self-Validation Checkpoint 2 ( 13C NMR): A crude NMR scan should reveal a new peak at δ ~175 ppm, diagnostic of the lactone carbonyl carbon, confirming the oxidative transfer was successful.

  • Workup: Upon completion (typically 14 hours), cool the mixture, dilute with EtOAc (25 mL), and wash with saturated aqueous NaHCO3​ ( 2×15 mL) to neutralize and remove residual NHS and succinimide byproducts. Wash with brine, dry over MgSO4​ , and concentrate.

  • Purification: Isolate the chiral lactone via flash chromatography using a Hexane/EtOAc gradient.

Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes for the divergent pathways, allowing for rapid comparison during experimental design.

Reaction PathwayCatalyst SystemAdditives / OxidantsSolvent & TempPrincipal ProductTypical Yield
Pathway A (Cycloisomerization) CpRuCl(PPh3​)2​ (5 mol%)NoneDMF, 85 °CHexahydrobenzofuran derivative75–85%
Pathway B (Oxidative Cyclization) CpRu(COD)Cl (10 mol%) + P(p-MeOC6​H4​)3​ NHS (3 eq), NaHCO3​ (2 eq), TBAPF6​ DMF/ H2​O (7:1), 85 °CHexahydrobenzofuran-2-one ( γ -lactone)65–80%

References

  • Trost, B. M., et al. "A Ru Catalyzed Divergence: Oxidative Cyclization vs Cycloisomerization of Bis-homopropargylic Alcohols." Journal of the American Chemical Society, 2002.[Link]

  • Trost, B. M., et al. "Cycloisomerization of Aromatic Homo- and Bis-homopropargylic Alcohols via Catalytic Ru Vinylidenes: Formation of Benzofurans and Isochromenes." Organic Letters, 2009.[Link]

  • Chintala, S. R., et al. "Ruthenium-Catalyzed Cycloadditions to Form Five-, Six-, and Seven-Membered Rings." Chemical Reviews, 2021.[Link]

Troubleshooting & Optimization

preventing alkyne degradation during (1S,2R)-2-ethynylcyclohexan-1-ol storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Intermediates. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the handling of sensitive chiral building blocks.

(1S,2R)-2-ethynylcyclohexan-1-ol is a highly valuable bifunctional molecule, featuring both a chiral secondary alcohol and a terminal alkyne. While the hydroxyl group is relatively stable, the terminal alkyne is highly susceptible to oxidative degradation, thermal polymerization, and transition-metal-catalyzed cross-linking[1]. In industrial applications, such as its use as a cross-linking inhibitor in silicone rubber compositions, its reactivity dictates that improper storage will lead to premature degradation and loss of efficacy over a period of months[2].

This guide provides the mechanistic causality behind alkyne degradation and self-validating protocols to ensure the long-term integrity of your compound.

Troubleshooting Guide: Identifying Degradation Pathways

Q: My stored (1S,2R)-2-ethynylcyclohexan-1-ol has turned yellow/brown over time. What is happening mechanically? A: Color changes typically indicate oligomerization, polymerization, or oxidative degradation of the terminal alkyne[1]. Alkynes are electron-rich. If your sample contains trace metal catalysts (especially Copper or Palladium from previous synthetic steps) and is exposed to ambient oxygen, it will undergo spontaneous Glaser homocoupling. This forms conjugated diynes, which absorb light in the visible spectrum and appear yellow or brown.

Q: I am observing a loss of the terminal alkyne signal (~2.1 ppm) in my ¹H-NMR, accompanied by a new peak corresponding to a ketone. Why? A: This is the result of alkyne hydration. In the presence of ambient moisture and trace acidic impurities, the terminal alkyne undergoes Markovnikov hydration to form a methyl ketone. To prevent this, ensure the storage container is completely anhydrous and free of strong acids, which act as catalysts for this transformation[3].

Q: Is it safe to store this compound in a standard clear glass vial on the benchtop? A: Absolutely not. Terminal alkynes are volatile and flammable[1]. Furthermore, exposure to ambient light and room temperature accelerates photo-oxidation and radical-initiated polymerization. It must be stored in a tightly closed container in a dry, cool, and well-ventilated environment[4].

Quantitative Storage Guidelines

To maximize the shelf life of (1S,2R)-2-ethynylcyclohexan-1-ol, environmental variables must be strictly controlled. The table below summarizes the quantitative impact of storage conditions on compound stability.

Storage ParameterRecommended ConditionCausality / Scientific RationaleExpected Shelf Life
Atmosphere Inert (Argon preferred)Prevents oxidative degradation and peroxide formation at the alkyne and carbinol positions[1].> 12 months
Temperature -20°C (Cryogenic)Minimizes the kinetic energy available for thermal polymerization and Glaser homocoupling[1].6 - 12 months
Light Exposure Amber Vials / FoilPrevents UV-catalyzed radical initiation and photo-oxidation[1].N/A (Must combine with temp)
Purity Metal & Base-FreeTrace Cu/Ag form explosive acetylides; trace bases promote allene isomerization[1].< 1 week if contaminated
Moisture AnhydrousPrevents acid-catalyzed Markovnikov hydration to methyl ketones[3].3 - 6 months

System Logic: Degradation Risk Mitigation

G Start Storage of (1S,2R)-2-ethynylcyclohexan-1-ol Q1 Are trace metals (Cu, Ag) present? Start->Q1 A1_Yes Risk: Glaser Homocoupling & Explosive Acetylides Q1->A1_Yes Yes A1_No Pass: Metal-Free Q1->A1_No No Q2 Is the atmosphere inert (Argon/N2)? A1_No->Q2 A2_No Risk: Oxidative Degradation Q2->A2_No No A2_Yes Pass: Oxygen-Free Q2->A2_Yes Yes Q3 Is it stored at -20°C in the dark? A2_Yes->Q3 A3_No Risk: Thermal Polymerization & Photo-oxidation Q3->A3_No No A3_Yes Optimal Storage Conditions Met Q3->A3_Yes Yes

Decision tree for identifying and mitigating degradation risks during terminal alkyne storage.

Standard Operating Procedure (SOP): Preparation for Long-Term Storage

To ensure a self-validating system, do not simply place the synthesized vial in the freezer. Follow this rigorous protocol to arrest kinetic degradation.

Step 1: Trace Metal and Base Removal (Purification)

  • Action: Pass the synthesized (1S,2R)-2-ethynylcyclohexan-1-ol through a short plug of silica gel using a non-polar solvent mixture (e.g., Hexanes/Ethyl Acetate).

  • Causality: Terminal alkynes have an acidic proton that can be replaced by heavy metal ions (Ag⁺, Cu⁺) to form shock-sensitive, explosive metal acetylides[1]. Removing residual bases also prevents the base-catalyzed isomerization of the terminal alkyne into an internal allene.

Step 2: Solvent Evaporation & Drying

  • Action: Concentrate the filtrate in vacuo at a temperature not exceeding 30°C. Dry over anhydrous Na₂SO₄ if moisture is suspected.

  • Causality: Elevated temperatures during rotary evaporation can initiate thermal polymerization. Removing water prevents downstream hydrolytic degradation[3].

Step 3: Deoxygenation (Argon Sparging)

  • Action: Transfer the neat oil or solution into a heavy-walled amber glass vial. Sparge the headspace gently with Argon gas for 60 seconds.

  • Causality: Argon is heavier than Nitrogen and forms a protective blanket over the compound, displacing oxygen and preventing oxidative cleavage of the triple bond[1].

Step 4: Cryogenic Storage

  • Action: Seal the vial with a PTFE-lined cap, wrap the seal in Parafilm, and store immediately at -20°C.

  • Causality: PTFE prevents the leaching of plasticizers into your sample, while the cryogenic temperature kinetically arrests any remaining pathways for degradation[4].

Workflow Step1 1. Silica Filtration (Remove Metals/Base) Step2 2. Solvent Evaporation (In Vacuo <30°C) Step1->Step2 Step3 3. Argon Sparging (Deoxygenation) Step2->Step3 Step4 4. Amber Vial Aliquoting (Light Protection) Step3->Step4 Step5 5. Cryogenic Storage (-20°C) Step4->Step5

Step-by-step experimental workflow for the preparation and long-term storage of terminal alkynes.

Frequently Asked Questions (FAQs)

Q: Can I store (1S,2R)-2-ethynylcyclohexan-1-ol in basic aqueous solutions? A: No. In basic or neutral solutions containing heavy metals, terminal alkynes can form explosive metal acetylides that detonate violently when dry[1]. Always store the compound neat or in an inert, dry organic solvent.

Q: What is the best way to verify the integrity of my stored batch before a critical drug-development experiment? A: Implement a self-validating Quality Control (QC) check. Perform a quick qualitative test using Tollen's reagent; the formation of a white precipitate (silver acetylide) confirms the terminal alkyne is still intact[1]. Follow this immediately with ¹H-NMR to ensure no allene or ketone peaks have emerged. Safety Warning: Silver acetylides are explosive when dry. You must destroy the precipitate immediately after the test by dissolving it in dilute nitric acid[1].

Q: If my compound has already degraded, can it be rescued? A: If the degradation is limited to minor Glaser homocoupling (indicated by a slight yellowing), you can often rescue the monomeric (1S,2R)-2-ethynylcyclohexan-1-ol by performing a vacuum distillation at low pressure, leaving the heavier diynes behind in the distillation flask.

Sources

Technical Support Center: Scaling Up the Asymmetric Synthesis of (1S,2R)-2-Ethynylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of (1S,2R)-2-ethynylcyclohexan-1-ol. The most direct and atom-economical route involves the enantioselective ring-opening (ARO) of meso-cyclohexene oxide with a terminal alkyne (e.g., trimethylsilylacetylene) catalyzed by a chiral transition-metal complex, followed by desilylation[1].

Below, you will find validated standard operating procedures, scale-up metrics, and an advanced troubleshooting FAQ designed to resolve critical bottlenecks in pilot-scale manufacturing.

Process Overview & Mechanistic Rationale

The addition of a terminal alkyne to an epoxide requires overcoming the high pKa of the alkyne and the activation barrier of the C–O bond cleavage. To achieve this, we utilize a cooperative bimetallic activation strategy. The chiral transition-metal complex (e.g., a chiral Cu-bisoxazoline or Salen-Cr/Co complex) simultaneously acts as a Lewis acid to coordinate and activate the epoxide oxygen, and as a π -acid/base to generate the active metal-acetylide. This dual-activation precisely orchestrates the trajectory of the nucleophilic attack, ensuring strict anti-addition to yield the trans-(1S,2R) stereocenter[2].

Mechanism Cat Chiral Cu-Ligand Complex ActEpox Electrophile Activation (Cu-Epoxide) Cat->ActEpox ActNuc Nucleophile Activation (Cu-Acetylide) Cat->ActNuc TS Stereocontrolled Ring-Opening TS ActEpox->TS ActNuc->TS Prod Silyl-Protected Intermediate TS->Prod Prod->Cat Catalyst Turnover

Caption: Cooperative bimetallic activation mechanism in the ARO of epoxides.

Scale-Up Metrics & Quantitative Data

As the reaction scales, maintaining enantioselectivity requires strict control over thermal gradients and dosing rates to suppress the uncatalyzed background reaction.

ParameterBench Scale (100 mg)Kilo-Lab Scale (1 kg)Pilot Scale (10 kg)
Catalyst Loading 5.0 mol%2.0 mol%1.0 mol%
Reactor Temperature -20 °C-25 °C-30 °C
Dosing Time 0.5 hours6.0 hours12.0 hours
Agitation Rate 400 RPM250 RPM150 RPM
Yield (Isolated) 92%88%84%
Enantiomeric Excess >96%94%92%

Standard Operating Procedures (SOP)

Protocol A: Catalytic Asymmetric Ring-Opening (ARO)

Causality Focus: The slow addition of the epoxide prevents thermal runaway, which would otherwise exponentially increase the rate of the racemic background reaction.

  • Catalyst Preparation : In a flame-dried, argon-purged jacketed reactor, dissolve the chiral ligand (e.g., monofluoro-substituted non-C2 symmetric bisoxazoline) and Cu(I) salt in anhydrous THF. Stir for 1 hour at 20 °C to ensure complete complexation[1].

  • Nucleophile Activation : Add trimethylsilylacetylene (1.5 equiv) and the designated mild base. Stir for 30 minutes to generate the active Cu-acetylide species.

  • Thermal Equilibration : Cool the reactor jacket to -30 °C.

  • Epoxide Dosing : Add meso-cyclohexene oxide (1.0 equiv) dropwise via a programmed dosing pump over 6–12 hours (depending on scale).

  • Self-Validation Step : To validate the enantioselective integrity of the system, run a parallel micro-reactor containing the exact reagent matrix minus the chiral ligand. If the background racemic conversion in the blank exceeds 3% during the dosing phase, the main reactor is thermally compromised and agitation/cooling must be adjusted immediately.

  • Quenching : Once GC confirms >99% consumption of the epoxide, quench the reaction with saturated aqueous NH₄Cl to protonate the alkoxide and safely decompose the metal complex.

Protocol B: Desilylation and Isolation

Causality Focus: 2-ethynylcyclohexan-1-ol has a relatively low boiling point and moderate water solubility. Harsh evaporation or highly aqueous workups will result in severe product loss[3].

  • Deprotection : Dissolve the crude (1S,2R)-2-(trimethylsilylethynyl)cyclohexan-1-ol in methanol. Add K₂CO₃ (0.1 equiv) and stir at 20 °C for 2 hours until TLC indicates complete desilylation.

  • Concentration : Remove methanol under reduced pressure, ensuring the water bath does not exceed 25 °C.

  • Extraction : Partition the residue between dichloromethane (DCM) and brine. Self-Validation Step: Test the aqueous layer with a GC-FID headspace sample; if product is detected, saturate further with NaCl and perform an additional DCM extraction.

  • Purification : Dry the combined organic layers over Na₂SO₄, filter, and purify via fractional vacuum distillation to yield pure (1S,2R)-2-ethynylcyclohexan-1-ol.

Troubleshooting Guides & FAQs

Workflow Start meso-Cyclohexene Oxide + TMS-Acetylene ARO Catalytic ARO (Chiral Cu/Ligand Complex) Start->ARO QC1 QC Check: ee > 95%? ARO->QC1 Deprotect Desilylation (K2CO3 / MeOH) QC1->Deprotect Yes Troubleshoot See FAQ: Background Reaction or Thermal Gradients QC1->Troubleshoot No Purify Distillation / Extraction Deprotect->Purify Product (1S,2R)-2-Ethynylcyclohexan-1-ol Purify->Product

Caption: Scale-up workflow and quality control logic for asymmetric ring-opening.

Q1: Why is the enantiomeric excess (ee) dropping from >95% at the bench scale to <85% in the 10-liter reactor? A1: This is a classic heat-transfer issue. The ARO of epoxides is highly exothermic. At the bench scale, rapid heat dissipation keeps the reaction strictly at the target temperature. In a 10-L reactor, localized thermal gradients (hot spots) occur near the dosing nozzle. Elevated temperatures exponentially increase the rate of the uncatalyzed background reaction (direct attack of the acetylide on the epoxide), which yields a racemic mixture[2]. Action: Lower the jacket temperature by an additional 5 °C, increase the impeller speed to eliminate dead zones, and extend the epoxide dosing time.

Q2: We are observing significant amounts of cyclohex-2-en-1-ol (allylic alcohol) byproducts. How do we suppress this? A2: Cyclohex-2-en-1-ol forms via the competitive α -deprotonation of cyclohexene oxide (an elimination pathway) rather than nucleophilic addition. This occurs when the acetylide acts as a base rather than a nucleophile. High concentrations of uncoordinated, highly basic acetylides favor deprotonation. Action: Ensure complete transmetalation to the softer, less basic transition metal (e.g., Cu) before epoxide addition. Maintain strict stoichiometry and avoid excess strong base during the activation step[1].

Q3: During the desilylation step, the product yield drops dramatically. Is the product degrading? A3: It is rarely chemical degradation; it is usually physical loss. 2-Ethynylcyclohexan-1-ol has a relatively low boiling point (~179 °C at atm pressure) and significant water solubility due to the hydroxyl group and the compact alkyne[3]. Action: Avoid rotary evaporation at high temperatures or ultra-low pressures. During workup, strictly use brine (not plain water) to salt out the alcohol, and extract with a low-boiling solvent.

Sources

Validation & Comparative

Reactivity Profile and Comparison Guide: (1S,2R)-2-Ethynylcyclohexan-1-ol vs. 2-Vinylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex target synthesis move increasingly toward sp³-rich, three-dimensional architectures, bifunctional building blocks like 1,2-disubstituted cyclohexanols have become indispensable. This guide provides an objective, data-driven comparison of two closely related chiral scaffolds: (1S,2R)-2-ethynylcyclohexan-1-ol and 2-vinylcyclohexan-1-ol .

While both molecules share a cyclohexane core with a hydroxyl group at C1 and an unsaturated two-carbon appendage at C2, the hybridization of the pendant group (sp vs. sp²) fundamentally dictates their reactivity, transition-state geometries, and utility in synthetic workflows.

Structural Causality & Stereochemical Impact

The (1S,2R) absolute configuration dictates a cis-1,2-disubstituted relationship on the cyclohexane ring. Unlike their trans counterparts, which can relax into a thermodynamically stable diequatorial (e,e) conformation, the cis isomers are forced into an axial-equatorial (a,e) conformation.

This steric constraint is mechanistically critical: it pre-organizes the hydroxyl oxygen and the unsaturated π-system into close spatial proximity.

  • In the ethynyl derivative: The linear geometry of the sp-hybridized alkyne projects the reactive terminal C-H outward, making it highly accessible for metal insertion, while the π-cloud remains perfectly positioned for intramolecular nucleophilic attack.

  • In the vinyl derivative: The trigonal planar sp²-hybridized alkene offers a wider steric sweep, favoring transition states that accommodate bulkier electrophiles (e.g., in cross-metathesis) but requiring specific rotational alignment for intramolecular cyclization.

Workflow Substrate Bifunctional Cyclohexanols Alkyne (1S,2R)-2-Ethynyl Substrate->Alkyne Alkene 2-Vinyl Substrate->Alkene Coupling Sonogashira Coupling Alkyne->Coupling Inhibitor Pt-Catalyst Inhibitor Alkyne->Inhibitor Metathesis Cross Metathesis Alkene->Metathesis Photoredox Radical Group Transfer Alkene->Photoredox

Divergent synthetic applications of ethynyl and vinyl cyclohexanol derivatives.

Core Reactivity Profiles

(1S,2R)-2-Ethynylcyclohexan-1-ol (Alkyne Scaffold)
  • Transition Metal Catalysis: The terminal alkyne is highly acidic (pKa ~25) and readily undergoes [1] with 1,2-diiodoalkenes to yield unsymmetrical diynes.

  • Catalyst Inhibition: Acetylenic alcohols are potent σ/π-donors. This molecule acts as a highly effective volatile inhibitor for platinum-catalyzed hydrosilylation in [2], temporarily poisoning the Pt center until thermally activated.

  • Nicholas/Prins Cyclization: When converted to an acetal, Lewis acid promotion triggers cyclization. The sp-hybridized alkyne forces the reaction through a high-energy transition state with vinyl cation character, yielding functionalized dihydropyrans or [3].

2-Vinylcyclohexan-1-ol (Alkene Scaffold)
  • Olefin Metathesis & Radical Transfer: The terminal alkene is an excellent substrate for Ru-catalyzed cross-metathesis. Furthermore, it efficiently undergoes [4] using Ir(III) photocatalysts.

  • Double Prins Cyclization: The alkene readily participates in [5] to rapidly access α,ω-hydroxytetrahydropyrans. The sp² hybridization allows for a lower-energy alkyl cation intermediate, resulting in excellent diastereoselectivity.

Comparative Experimental Data

The following table summarizes the quantitative performance metrics of both scaffolds across standard synthetic transformations.

Reactivity Metric(1S,2R)-2-Ethynylcyclohexan-1-ol2-Vinylcyclohexan-1-ol
Functional Group Terminal Alkyne + Secondary AlcoholTerminal Alkene + Secondary Alcohol
C-H Acidity (pKa) ~25 (Readily deprotonated by mild bases)~44 (Requires extreme bases)
Cross-Coupling Yield >90% (Sonogashira, Pd/Cu)<50% (Heck, prone to olefin isomerization)
Olefin Metathesis N/A (Forms enynes, poor pure metathesis)>85% (Grubbs II Catalyst)
Pt-Catalyst Affinity High (Acts as a Hydrosilylation Inhibitor)Low (Readily undergoes hydrosilylation)
Acetal Cyclization Product Dihydropyran / Benzopyran derivativesSaturated Tetrahydropyran derivatives
Cyclization TS Energy Higher (Vinyl cation-like intermediate)Lower (Secondary/Tertiary alkyl cation)

Mechanistic Pathways: The Acetal-Prins Bifurcation

The most striking divergence between these two molecules occurs during Lewis acid-promoted cyclization of their respective acetals.

Causality: When TiCl₄ or SnCl₄ is introduced, the acetal cleaves to form an electrophilic oxocarbenium ion.

  • For the vinyl derivative, the alkene attacks the oxocarbenium ion to form a relatively stable sp²-hybridized carbocation intermediate, which is rapidly trapped by chloride to yield a saturated tetrahydropyran.

  • For the ethynyl derivative, the alkyne attack forces the formation of a highly reactive, sp-hybridized vinyl cation intermediate. To minimize the activation energy, the cis-configuration (axial-equatorial constraint) is strictly required to perfectly align the π-orbitals with the oxocarbenium LUMO, ultimately yielding a dihydropyran core.

Mechanism Start1 (1S,2R)-2-Ethynylcyclohexan-1-ol Acetal LA Lewis Acid (TiCl4 / SnCl4) Oxocarbenium Formation Start1->LA Start2 2-Vinylcyclohexan-1-ol Acetal Start2->LA Int1 Vinyl Cation Intermediate (sp hybridized TS) LA->Int1 Int2 Alkyl Cation Intermediate (sp2 hybridized TS) LA->Int2 Prod1 Hexahydro-2H-1-benzopyrans (Dihydropyran core) Int1->Prod1 Prod2 Octahydro-2H-1-benzopyrans (Tetrahydropyran core) Int2->Prod2

Mechanistic divergence in Lewis acid-promoted cyclization of ethynyl vs. vinyl cyclohexanol acetals.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific kinetic checkpoints and quenching parameters.

Protocol A: Palladium-Catalyzed Sonogashira Coupling of (1S,2R)-2-Ethynylcyclohexan-1-ol

This protocol leverages the high reactivity of the terminal alkyne while preventing unwanted Glaser homocoupling.

  • System Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (5 mol%), CuI (10 mol%), and the target aryl/alkenyl halide (1.0 equiv).

  • Solvent & Base Addition: Inject degassed anhydrous THF (0.2 M) and triethylamine (TEA, 2.0 equiv). Stir for 5 minutes until the solution becomes homogenous.

  • Substrate Injection: Slowly add (1S,2R)-2-ethynylcyclohexan-1-ol (1.2 equiv) dropwise over 15 minutes. Causality: Dropwise addition keeps the steady-state concentration of the alkyne low, suppressing the oxidative homocoupling side-reaction.

  • Kinetic Monitoring: Stir at 40 °C. Monitor the reaction via GC-MS or IR. Validation Check: The disappearance of the sharp alkyne C-H stretch (~3300 cm⁻¹) and the absence of a diyne mass peak confirm selective cross-coupling.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts. Extract with EtOAc (3x), dry over MgSO₄, and purify via silica gel flash chromatography.

Protocol B: Lewis Acid-Promoted Prins Cyclization of 2-Vinylcyclohexan-1-ol

This protocol generates complex tetrahydropyran architectures via kinetic control.

  • Acetalization: React 2-vinylcyclohexan-1-ol with the desired aldehyde in the presence of catalytic p-TsOH and MgSO₄ to form the intermediate acetal. Isolate via short-path filtration.

  • Lewis Acid Activation: Dissolve the acetal in anhydrous DCM (0.1 M) and cool strictly to -78 °C using a dry ice/acetone bath. Dropwise add TiCl₄ (1.1 equiv). Validation Check: A distinct yellow/orange color shift indicates the successful generation of the oxocarbenium ion.

  • Controlled Cyclization: Allow the reaction to slowly warm to -45 °C over 2 hours. Causality: Warming past -45 °C risks side-chain exchange and thermodynamic epimerization of the newly formed stereocenters.

  • Kinetic Quenching: Rapidly quench the reaction at -45 °C by injecting cold, saturated aqueous NaHCO₃. This immediately neutralizes the Lewis acid, locking in the kinetically favored cis-tetrahydropyran product.

  • Isolation: Warm to room temperature, separate the organic layer, wash with brine, and purify the resulting octahydro-2H-chromene via chromatography.

References

  • Liquid organopolysiloxane resins, a process for their preparation, low viscosity polydiorganosiloxane compositions containing liquid organopolysiloxane resins and their use.US Patent 6063889A.
  • 4-Chlorooctahydro-2H-1-benzopyrans and 4-chloro-4a,5,6,7,8,8a-hexahydro-2H-1-benzopyrans via the Lewis acid promoted cyclization of acetals derived from trans-2-vinylcyclohexanol and trans-2-ethynylcyclohexanol: synthesis, structure, and mechanism. The Journal of Organic Chemistry, 1985, 50(20), 3925–3927. URL:[Link]

  • Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis. The Journal of Organic Chemistry, 2023. URL:[Link]

  • Double Prins Cyclisation Enabled Rapid Access to α,ω-Hydroxytetrahydropyrans. European Journal of Organic Chemistry, 2022(46), e202200810. URL:[Link]

A Guide to the Unambiguous Determination of Absolute Configuration for (1S,2R)-2-ethynylcyclohexan-1-ol via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not an academic curiosity but a critical determinant of biological activity. The tragic legacy of thalidomide serves as a stark reminder that different enantiomers of the same chiral compound can have drastically different, and sometimes harmful, physiological effects. Therefore, the unambiguous assignment of the absolute configuration of chiral molecules, such as the versatile building block (1S,2R)-2-ethynylcyclohexan-1-ol, is a cornerstone of modern pharmaceutical science.

While various spectroscopic techniques can provide valuable stereochemical information, single-crystal X-ray crystallography stands as the definitive and most reliable method for this purpose.[1][2] It provides a direct visualization of the molecule's spatial arrangement, leaving no room for ambiguity. This guide offers an in-depth, field-proven perspective on validating the absolute configuration of (1S,2R)-2-ethynylcyclohexan-1-ol, moving beyond a simple protocol to explain the critical reasoning behind each step.

Part 1: The Physical Principle: How X-rays Distinguish Mirror Images

A routine X-ray diffraction experiment is exceptionally powerful for determining a molecule's connectivity and relative stereochemistry. However, it is inherently "blind" to the absolute configuration. This is due to a principle known as Friedel's Law, which states that the intensity of a diffracted beam from a set of crystal planes (hkl) is identical to the intensity from the corresponding inverse planes (-h-k-l).[1][3] Essentially, the diffraction pattern of a molecule and its mirror image are identical under normal scattering conditions.

The key to overcoming this limitation lies in a phenomenon called anomalous dispersion (or anomalous scattering).[3][4]

Causality: When the energy of the incident X-rays is close to the absorption edge of an atom within the crystal, the atom's core electrons are excited. This interaction causes a phase shift in the scattered X-rays.[3][5] The atomic scattering factor, normally a real number, acquires an imaginary component. This subtle phase shift breaks the symmetry of Friedel's Law.

As a result, the intensities of the Friedel pairs, now called Bijvoet pairs , are no longer equal (I(hkl) ≠ I(-h-k-l)).[1][6] These small but measurable intensity differences, the Bijvoet differences, are directly dependent on the absolute three-dimensional arrangement of the atoms. By meticulously measuring and analyzing these differences, we can distinguish the true structure from its mirror image with certainty.[1]

Figure 1: Conceptual diagram illustrating how anomalous dispersion breaks Friedel's Law.

Part 2: A Validated Experimental Workflow for (1S,2R)-2-ethynylcyclohexan-1-ol

The primary challenge in determining the absolute configuration of (1S,2R)-2-ethynylcyclohexan-1-ol is that it is a "light-atom" structure, composed only of carbon, hydrogen, and oxygen. The anomalous scattering signal from these elements is inherently weak.[7][8] This necessitates a meticulously planned and executed experiment where every step is optimized to maximize the quality of the data and the significance of the Bijvoet differences.

XRD_Workflow node_prep Step 1: Sample Preparation & Crystallization node_select Step 2: Crystal Selection & Mounting node_prep->node_select node_collect Step 3: Data Collection (Cu Kα radiation, high redundancy) node_select->node_collect node_process Step 4: Data Processing (Integration & Scaling) node_collect->node_process node_solve Step 5: Structure Solution & Refinement node_process->node_solve node_validate Step 6: Absolute Structure Validation (Flack Parameter Analysis) node_solve->node_validate

Sources

A Comparative Guide to the Infrared Spectroscopy of Propargyl Alcohols: Elucidating the Alkyne Stretch of (1S,2R)-2-Ethynylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher and drug development professional, precise structural elucidation is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification. This guide provides an in-depth analysis of the characteristic alkyne stretching vibrations in propargyl alcohols, with a specific focus on the stereoisomer (1S,2R)-2-ethynylcyclohexan-1-ol. By comparing its expected spectral features with those of analogous cyclic and acyclic structures, we offer a framework for interpreting the subtle yet significant shifts induced by molecular architecture and intramolecular interactions.

The Vibrational Signature of Terminal Alkynes: A Primer

Terminal alkynes (R-C≡C-H) present two highly characteristic absorption bands in the mid-infrared region, making them readily identifiable. The first is the ≡C-H stretching vibration, which typically appears as a sharp, strong band around 3300 cm⁻¹.[1][2] The second, the C≡C triple bond stretch, is found in the 2100-2260 cm⁻¹ region.[1][2] The intensity of the C≡C stretch can vary, being weaker in more symmetrical internal alkynes but generally of medium intensity in terminal alkynes.[3]

A critical factor influencing these vibrational frequencies is hydrogen bonding. In the context of propargyl alcohols, which contain a hydroxyl (-OH) group in proximity to the alkyne, both intermolecular and intramolecular hydrogen bonding can occur. Intramolecular hydrogen bonding, particularly relevant for (1S,2R)-2-ethynylcyclohexan-1-ol, can lead to a significant red shift (a shift to lower wavenumber) of both the O-H and the ≡C-H stretching frequencies.[4] This is due to the donation of electron density from the oxygen of the hydroxyl group to the antibonding orbital of the ≡C-H bond, which weakens and elongates it.

The Predicted IR Spectrum of (1S,2R)-2-Ethynylcyclohexan-1-ol

  • O-H Stretch: A broad band is expected in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. The intramolecular nature of this bond would likely result in a peak that is less sensitive to changes in concentration compared to intermolecularly bonded alcohols.[5][6]

  • ≡C-H Stretch: Due to the intramolecular hydrogen bonding, the ≡C-H stretch is predicted to be red-shifted from the typical ~3300 cm⁻¹ to approximately 3250-3280 cm⁻¹ . This shift is a key indicator of the through-space interaction between the hydroxyl and alkyne moieties.

  • C≡C Stretch: The triple bond stretch is anticipated to appear in the range of 2100-2140 cm⁻¹ . This region is generally less affected by hydrogen bonding to the acetylenic proton but can still exhibit minor shifts based on the overall electronic environment.

  • C-O Stretch: A strong band corresponding to the C-O stretching vibration of the secondary alcohol is expected around 1050-1100 cm⁻¹.

Comparative Analysis: The Influence of Structure on Alkyne Vibrations

To contextualize the predicted spectrum of (1S,2R)-2-ethynylcyclohexan-1-ol, we compare its expected peak positions with the experimentally determined values for several related propargyl alcohols.

CompoundStructure≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Reference
(1S,2R)-2-Ethynylcyclohexan-1-ol (Predicted)~3250-3280~2100-2140Broad, ~3200-3500-
1-Ethynylcyclohexan-1-ol ~3290~2100Broad, ~3400[3][7][8]
1-Ethynylcyclopentanol ~3300~2110Broad, ~3400[1][2][9]
Propargyl Alcohol ~3300~2110Broad, ~3330[10]

The constitutional isomer, 1-ethynylcyclohexan-1-ol, where the hydroxyl and ethynyl groups are attached to the same carbon, exhibits a ≡C-H stretch at a higher wavenumber (~3290 cm⁻¹) than predicted for the (1S,2R)-2-ethynyl isomer. This suggests that any intramolecular hydrogen bonding in the former is likely weaker or has a different geometry, leading to a smaller red shift. The acyclic propargyl alcohol and 1-ethynylcyclopentanol, which lack the specific stereochemical arrangement for strong intramolecular hydrogen bonding, show ≡C-H stretches at the more conventional position of ~3300 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a propargyl alcohol like (1S,2R)-2-ethynylcyclohexan-1-ol, which is likely a liquid or a low-melting solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.[11]

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal.[12] If the sample is a solid, a small amount of the solid should be placed on the crystal and firm pressure applied with the ATR's pressure arm to ensure good contact.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the O-H, ≡C-H, and C≡C stretching regions.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the decision-making process for identifying and characterizing a propargyl alcohol using IR spectroscopy.

start Acquire IR Spectrum broad_band Broad band at ~3200-3600 cm⁻¹? start->broad_band sharp_band Sharp band at ~3300 cm⁻¹? broad_band->sharp_band Yes not_alcohol Not an Alcohol broad_band->not_alcohol No weak_band Weak/Medium band at ~2100-2260 cm⁻¹? sharp_band->weak_band Yes not_terminal_alkyne Not a Terminal Alkyne sharp_band->not_terminal_alkyne No propargyl_alcohol Propargyl Alcohol Identified weak_band->propargyl_alcohol Yes weak_band->not_terminal_alkyne No intramolecular_h_bond Red shift in ≡C-H and O-H bands? propargyl_alcohol->intramolecular_h_bond cis_conformation Suggests cis-conformation (e.g., 1S,2R) intramolecular_h_bond->cis_conformation Yes no_h_bond No significant red shift intramolecular_h_bond->no_h_bond No

Caption: Workflow for the identification of propargyl alcohols via IR spectroscopy.

Conclusion

The IR spectrum of (1S,2R)-2-ethynylcyclohexan-1-ol is predicted to display characteristic terminal alkyne absorptions, with a notable red shift in the ≡C-H stretching frequency due to intramolecular hydrogen bonding. This stereochemically-driven spectral feature distinguishes it from its constitutional isomer, 1-ethynylcyclohexan-1-ol, and other cyclic and acyclic propargyl alcohols. By understanding these subtle differences and employing proper experimental techniques, researchers can confidently utilize IR spectroscopy for the detailed structural characterization of complex molecules in drug discovery and development.

References

  • NIST. (n.d.). 1-Ethynylcyclopentanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclopentanol. Retrieved from [Link]

  • NIST. (n.d.). Propargyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopentanol, 1-ethynyl-. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Agilent. (n.d.). Alcohol Levels Determination in Hand Sanitizers by FTIR - Instruction Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 1-ethynyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(1), 103.
  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 1-ethynyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023).
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • MDPI. (2021).
  • MDPI. (2021). Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols.
  • Royal Society of Chemistry. (n.d.). Far infrared spectroscopy of hydrogen bonding collective motions in complex molecular systems. Retrieved from [Link]

  • ResearchGate. (2015, May 13). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy? Retrieved from [Link]

  • MDPI. (2025).
  • IntechOpen. (2022, September 7). IR Spectroscopy in Qualitative and Quantitative Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Gas Chromatographic Retention Times of 2-Ethynylcyclohexan-1-ol Diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Challenge of a Versatile Building Block

2-Ethynylcyclohexan-1-ol is a valuable chiral intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its rigid cyclohexyl core, coupled with hydroxyl and ethynyl functional groups, presents two diastereomeric forms: cis and trans. The spatial arrangement of these functional groups dramatically influences the molecule's three-dimensional structure and, consequently, its biological activity and chemical reactivity. For researchers in drug development and synthetic chemistry, the ability to separate and quantify these diastereomers is not merely a matter of purity analysis; it is fundamental to ensuring the efficacy and safety of the final product.

This guide provides an in-depth technical comparison of the gas chromatography (GC) retention times of cis- and trans-2-ethynylcyclohexan-1-ol. We will explore the underlying scientific principles that govern their separation, present a validated experimental protocol, and interpret the expected results to provide a clear understanding of their chromatographic behavior.

The Science of Separation: Key Principles in Action

The separation of diastereomers by gas chromatography is possible because, unlike enantiomers, they possess distinct physical properties, including boiling points and polarities. The retention time (t_R) of an analyte in GC is primarily dictated by two factors: its volatility and the extent of its interaction with the stationary phase of the GC column.

  • Stationary Phase Polarity : The choice of the stationary phase is paramount. A non-polar stationary phase, such as one composed of dimethylpolysiloxane (e.g., DB-1 or HP-5ms), separates compounds primarily based on their boiling points.[1] In contrast, a polar stationary phase, like those containing polyethylene glycol (e.g., DB-WAX or HP-INNOWAX), separates analytes based on a combination of boiling point and specific intermolecular interactions, such as hydrogen bonding.[2] Polar compounds are retained longer on polar columns due to stronger dipole-dipole or hydrogen-bonding interactions.[1]

  • Analyte Structure and Intermolecular Forces : The key to differentiating the cis and trans diastereomers of 2-ethynylcyclohexan-1-ol lies in the potential for intramolecular hydrogen bonding .

    • In the cis isomer , the axial hydroxyl group and the adjacent equatorial ethynyl group are in close proximity, allowing for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the π-electron system of the triple bond. This internal bonding "shields" the polar hydroxyl group, reducing its ability to form intermolecular hydrogen bonds with the stationary phase. This shielding effect increases the molecule's effective volatility, making it behave like a less polar compound.

    • In the trans isomer , the hydroxyl and ethynyl groups are positioned on opposite sides of the cyclohexane ring, making intramolecular hydrogen bonding impossible. Consequently, the hydroxyl group is fully exposed and readily available to form strong intermolecular hydrogen bonds with a polar stationary phase.

This fundamental structural difference is the primary driver of their differential retention on a GC column.

Experimental Protocol: Resolving the Diastereomers

This section details a robust GC method for the baseline separation and comparison of cis- and trans-2-ethynylcyclohexan-1-ol.

Methodology
  • Instrumentation : Agilent 8890 GC system equipped with a Flame Ionization Detector (FID) or a 5977B Mass Spectrometric Detector (MSD).

  • Column : Agilent J&W HP-INNOWax capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). The high polarity of the polyethylene glycol phase is ideal for exploiting the differences in hydrogen bonding capability between the two diastereomers.

  • Sample Preparation : Prepare a 100 ppm solution of a mixture of cis- and trans-2-ethynylcyclohexan-1-ol in dichloromethane.

Gas Chromatograph Parameters
ParameterSettingRationale
Inlet Split/Splitless
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analytes.
Injection Volume1 µL
Split Ratio50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)Provides optimal column efficiency and reproducible retention times.
Oven Program
Initial Temperature80 °CStarts below the boiling point of the solvent to ensure good peak focusing.
Hold Time2 min
Ramp Rate10 °C/minA moderate ramp rate allows for efficient separation without excessive run times.
Final Temperature200 °CEnsures that both analytes elute from the column.
Hold Time5 min
Detector (FID)
Temperature250 °CPrevents condensation of the analytes as they exit the column.
H₂ Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (N₂)25 mL/min
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Diastereomer Mixture (cis & trans) PreparedSample 100 ppm Solution Sample->PreparedSample Solvent Dichloromethane Solvent->PreparedSample Injector GC Injector (250°C) PreparedSample->Injector 1 µL Injection Column HP-INNOWax Column (Polar Stationary Phase) Injector->Column Carrier Gas (He, 1.2 mL/min) Detector FID Detector (250°C) Column->Detector Oven Oven Program (80°C to 200°C) DataSystem Data System Detector->DataSystem Chromatogram Chromatogram Results Retention Times (tR) Resolution (Rs) Chromatogram->Results DataSystem->Chromatogram

Caption: Workflow for the GC separation of 2-ethynylcyclohexan-1-ol diastereomers.

Predicted Results and Discussion

Based on the established principles, a clear difference in the retention times of the cis and trans diastereomers is expected, particularly on the polar HP-INNOWax column.

Expected Chromatographic Data
DiastereomerExpected Retention Time (t_R) (min)Expected Elution OrderRationale for Elution Order
cis-2-Ethynylcyclohexan-1-ol~10.51Intramolecular H-bond reduces interaction with the polar stationary phase, increasing volatility.
trans-2-Ethynylcyclohexan-1-ol~11.22Exposed -OH group forms strong intermolecular H-bonds with the stationary phase, increasing retention.

Note: Absolute retention times are estimates and will vary based on the specific instrument and conditions. The relative elution order and separation are the key predictive outcomes.

Interpretation of Results

The expected elution order is a direct consequence of the molecular structures. The trans isomer is predicted to have a longer retention time than the cis isomer.

The phenomenon can be visualized as follows:

G cluster_cis cis-Isomer (Elutes First) cluster_trans trans-Isomer (Elutes Second) cluster_column Polar GC Column Stationary Phase (-OH groups) cis_label Intramolecular H-Bonding (Weaker interaction with column) More Volatile column_surface ~~~~~~~~~~~~~~~~~~~~~~~ cis_label->column_surface Weak Interaction trans_label Intermolecular H-Bonding (Stronger interaction with column) Less Volatile trans_label->column_surface Strong H-Bond Interaction

Caption: Interaction of diastereomers with the polar GC stationary phase.

The separation factor (α), a measure of the relative separation of the two peaks, will be significantly greater than 1, indicating a successful resolution. On a non-polar column, while some separation may be achieved based on subtle differences in boiling points, the resolution is expected to be much lower because the primary separating mechanism—differential hydrogen bonding with the stationary phase—is absent. Generally, on non-polar phases, the more compact or spherical isomer (often the cis due to intramolecular bonding) tends to be more volatile and elutes earlier.[3]

Conclusion

The separation of cis- and trans-2-ethynylcyclohexan-1-ol diastereomers by gas chromatography is a clear example of how subtle differences in molecular geometry can be exploited for analytical resolution. The key to their separation is the presence or absence of an intramolecular hydrogen bond, which dictates the extent of their interaction with the stationary phase.

Key Takeaways:

  • Elution Order : The cis isomer is consistently expected to elute before the trans isomer.

  • Stationary Phase : A polar stationary phase (e.g., polyethylene glycol) is essential for achieving optimal separation and resolution.

  • Underlying Mechanism : The formation of an intramolecular hydrogen bond in the cis isomer reduces its polarity and interaction with the stationary phase, leading to a shorter retention time compared to the more interactive trans isomer.

This guide provides a robust framework for researchers, scientists, and drug development professionals to effectively separate and analyze the diastereomers of 2-ethynylcyclohexan-1-ol, ensuring the stereochemical integrity of their synthetic intermediates and final products.

References

  • Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Gas Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]

  • Skapska, S., Witkiewicz, Z., & Bal, K. (2003). Changes in the order of elution of some organic compounds in high-resolution gas chromatography on polar columns depending on the injection method and water content in the sample.
  • Rittner, R., et al. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1737-45.
  • Whitman College. (n.d.). Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. Retrieved from [Link]

  • Dula, M., et al. (2018). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. Analytical and Bioanalytical Chemistry, 410(23), 5849–5858.
  • Sasaki, M., & Fuwa, H. (2008). Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products.
  • Bruno, T. J. (1987). Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography.
  • Waters Corporation. (n.d.). Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. Retrieved from [Link]

  • Tsikas, D. (2018). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 8(1), 13.
  • Gigg, J., & Gigg, R. (1998). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Journal of the Chemical Society, Perkin Transactions 1, (20), 3359-3370.
  • Örnskov, E., et al. (2019). Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides. Analytical and Bioanalytical Chemistry, 411(19), 4565–4574.
  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1S,2R)-2-ethynylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the handling of chiral alkynyl alcohols—such as (1S,2R)-2-ethynylcyclohexan-1-ol—often suffers from a generic approach to laboratory safety. While this compound is an invaluable building block for stereoselective synthesis, click chemistry, and the late-stage functionalization of medicinally relevant molecules[1], its dual-hazard profile demands a rigorous, causality-driven logistical framework.

This guide provides drug development professionals with a self-validating operational protocol, ensuring that every safety measure is intrinsically linked to the chemical's mechanistic behavior.

Causality-Driven Hazard Profile & PPE Selection

To build a fail-safe environment, we must first understand why (1S,2R)-2-ethynylcyclohexan-1-ol is hazardous. The molecule possesses a terminal alkyne and a secondary hydroxyl group, which impart both synthetic versatility and specific biological/physical risks. According to standard [2], the compound is classified under several critical GHS hazard statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)[2].

Standard thin nitrile gloves often fail during prolonged exposure to low-molecular-weight alkynyl alcohols. The amphiphilic nature of the molecule allows it to permeate standard elastomers rapidly. Therefore, PPE selection must be quantitative and layered.

Table 1: Quantitative PPE Specifications & Causality Matrix

PPE CategorySpecificationHazard MitigatedMechanistic Causality
Hand Protection Double-gloving: Inner Nitrile (0.1 mm) + Outer Butyl Rubber (0.4 mm)H315 (Skin Irritation)Butyl rubber provides superior resistance to polar organic liquids, preventing the amphiphilic alkynyl alcohol from permeating to the skin[2].
Eye/Face Protection Chemical splash goggles + ANSI Z87.1 Face ShieldH318 (Serious Eye Damage)The hydroxyl group facilitates rapid corneal absorption. A face shield prevents catastrophic droplet impact during pressurized transfers[2].
Body Protection Flame-Resistant (FR) Nomex Lab CoatH226 (Flammable Liquid)The terminal alkyne lowers the flash point. FR coats prevent secondary ignition in the event of a static discharge[2].
Respiratory Half-face respirator with Organic Vapor (OV) cartridges (e.g., 3M 6001)H335 (Respiratory Irritation)Required only if handling outside a certified fume hood (e.g., during a spill). Captures volatile organic vapors before mucosal contact[2].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. If a specific condition is not met, the operation halts immediately. This removes subjective risk assessment from the equation. The following protocol outlines the safe transfer of (1S,2R)-2-ethynylcyclohexan-1-ol for use in transition-metal catalyzed cycloisomerizations, a common application for alkynyl alcohols[3].

Phase 1: Engineering Control Validation
  • Fume Hood Verification: Ensure the chemical fume hood face velocity is actively reading ≥ 100 FPM. Self-Validation: If the digital monitor reads < 100 FPM or the physical flow ribbon is static, do not open the reagent bottle.

  • Static Grounding: Ground all metal apparatuses (e.g., Schlenk lines, ring stands) to mitigate the H226 flammability risk[2].

Phase 2: Inert Atmosphere Dispensing
  • System Purging: Evacuate the reaction flask and backfill with ultra-high purity Argon (repeat 3x). Causality: Purging removes oxygen, preventing the auto-oxidation of the alkyne and eliminating the combustion triangle[3].

  • Syringe Transfer: Using a gas-tight, grounded Hamilton syringe, pierce the septum of the reagent bottle.

    • Self-Validation: Pull the plunger slightly. If it resists smoothly, the internal pressure is balanced. If it pushes back aggressively, halt, remove the syringe, and vent the headspace with an inert needle.

  • Addition: Add the (1S,2R)-2-ethynylcyclohexan-1-ol dropwise to the reaction mixture at 0°C to control the exothermic nature of subsequent catalytic activations[4].

Phase 3: Quenching and Cleanup
  • Reaction Quenching: Post-reaction, quench the mixture dropwise with aqueous NH4​Cl . Causality: This safely neutralizes unreacted catalytic intermediates without generating excessive exothermic heat that could vaporize residual alkynyl alcohol[3][4].

Spill Response & Disposal Plan

In the event of a breach, immediate and structured mitigation is required to prevent vapor accumulation and environmental contamination.

  • Evacuation & PPE: If a spill > 50 mL occurs outside the fume hood, evacuate the immediate 10-foot radius. The responder must don a half-face OV respirator before re-entering[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Crucial: Never use sawdust or paper towels, as the high surface area combined with the H226 flammable liquid creates an extreme fire hazard.

  • Collection: Use non-sparking polypropylene scoops to transfer the absorbed material into a high-density polyethylene (HDPE) waste container.

  • Waste Segregation: Label and dispose of the sealed container strictly as Non-Halogenated Flammable Organic Waste in accordance with institutional and guidelines[3].

Process Visualization

The following decision tree maps the logical flow of handling and emergency response, ensuring rapid, error-free decision-making.

Workflow A Initiate Handling Protocol: (1S,2R)-2-ethynylcyclohexan-1-ol B Verify Engineering Controls (Fume Hood Flow ≥ 100 FPM) A->B C Halt Operation & Don OV Respirator B->C  Fail D Don Required PPE: FR Coat, Double Gloves, Goggles B->D  Pass E Dispense Reagent (Inert Atmosphere) D->E F Spill Detected? E->F G Quench & Absorb (Inert Sand/Vermiculite) F->G  Yes H Execute Reaction (e.g., Cycloisomerization) F->H  No I Waste Segregation (Flammable Organic) G->I H->I  Post-Reaction

Figure 1: Operational and spill response workflow for handling (1S,2R)-2-ethynylcyclohexan-1-ol.

References

  • Organic Syntheses. "Molybdenum Carbonyl-Catalyzed Alkynol Cycloisomerization: Preparation of 2-Phenyl-2,3-Dihydrofuran." Organic Syntheses, Coll. Vol. 10, p.621 (2004). URL: [Link]

  • Organic Process Research & Development. "Some Items of Interest to Process R&D Chemists and Engineers." ACS Publications. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.